Ac-DMQD-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H31N5O10S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H31N5O10S/c1-10(27)22-14(8-17(31)32)20(35)25-13(5-6-36-2)19(34)24-12(3-4-15(21)28)18(33)23-11(9-26)7-16(29)30/h9,11-14H,3-8H2,1-2H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
OTJJBPNCGKCNKG-XUXIUFHCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C=O |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C=O |
sequence |
DMQD |
Synonyms |
Ac-DMQD-CHO acetyl-Asp-Met-Gln-Asp-aldehyde acetyl-aspartyl-methionyl-glutaminyl-aspartyl-aldehyde DMQD-CHO |
Origin of Product |
United States |
Foundational & Exploratory
Ac-DMQD-CHO: A Technical Guide to its Mechanism of Action as a Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-CHO, with the full chemical name Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-aldehyd, is a synthetic tetrapeptide aldehyde that functions as a selective inhibitor of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death. Due to its pivotal role in apoptosis, the selective inhibition of caspase-3 is a key area of research for the development of therapeutics targeting diseases characterized by excessive or inappropriate cell death, such as neurodegenerative disorders and ischemic injury. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the active site of caspase-3. As a peptide aldehyde, it is designed to mimic the natural substrate of caspase-3. The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking its proteolytic activity. This inhibition prevents the downstream cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which ultimately averts the execution of the apoptotic program.
The selectivity of this compound for caspase-3 over other caspases is a crucial aspect of its utility as a research tool and potential therapeutic agent. This selectivity is attributed to the specific amino acid sequence (Asp-Met-Gln-Asp) which is recognized by the substrate-binding pockets of caspase-3.
Quantitative Data on Inhibitory Activity
The potency and selectivity of this compound have been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). It is important to note that different studies have reported varying IC50 values, which may be attributed to different experimental conditions.
| Parameter | Value | Caspase Target | Reference |
| IC50 | 39 nM | Caspase-3 | [1] |
| IC50 | 193 nM | Caspase-3 | [2] |
| Ki | 12.4 nM | Caspase-3 | [3] |
Selectivity Profile:
A key study demonstrated that this compound has minimal inhibitory effects on other key caspases at concentrations up to 200 nM, highlighting its selectivity for caspase-3.[2]
| Caspase Target | Inhibition at ~200 nM | Reference |
| Caspase-7 | Little inhibitory effect | [2] |
| Caspase-8 | Little inhibitory effect | [2] |
| Caspase-9 | Little inhibitory effect | [2] |
Signaling Pathway Context
This compound intervenes in the final execution phase of the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 being a central player.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory activity of this compound on caspase-3 in a cell-based assay. This protocol is based on commonly used methods for caspase activity assays and should be optimized for specific cell types and experimental conditions.
Objective: To determine the IC50 of this compound for caspase-3 in a cellular context.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (stock solution in DMSO)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Detailed Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induce apoptosis by adding the chosen stimulus and incubate for the desired time.
-
-
Preparation of Cell Lysates:
-
Pellet the cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Resuspend the cell pellets in ice-cold cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Caspase-3 Activity Assay:
-
In a new 96-well black plate, add a specific amount of cell lysate to each well.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation 360-380 nm, emission 440-460 nm for AMC) kinetically over 1-2 hours.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Logical Relationship in Apoptosis Research
The use of this compound in apoptosis research is based on a logical framework that allows for the dissection of the role of caspase-3 in various cellular processes.
By specifically inhibiting caspase-3, researchers can determine whether a particular apoptotic phenotype is dependent on the activity of this executioner caspase. If the application of this compound rescues cells from apoptosis induced by a specific stimulus, it provides strong evidence for the involvement of a caspase-3-dependent pathway.
Conclusion
This compound is a valuable tool for the study of apoptosis. Its selectivity for caspase-3 allows for the specific interrogation of the role of this critical executioner caspase in various physiological and pathological processes. The quantitative data on its inhibitory potency and selectivity, combined with a clear understanding of its mechanism of action and appropriate experimental protocols, enables researchers and drug development professionals to effectively utilize this compound in their investigations into the intricate mechanisms of programmed cell death and the development of novel therapeutic strategies.
References
Ac-DMQD-CHO: A Technical Guide to its Role in Apoptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic peptide aldehyde, Ac-DMQD-CHO, a tool compound utilized in apoptosis research. The document details its mechanism of action as a caspase inhibitor, presents its inhibitory profile in a quantitative format, outlines experimental protocols for its application, and visualizes its role within the apoptotic signaling pathway.
Core Concepts: Mechanism of Action
This compound, with the sequence Ac-Asp-Met-Gln-Asp-CHO, functions as a specific, cell-permeable inhibitor of caspase-3. Caspases are a family of cysteine proteases that are critical executioners of the apoptotic program. This compound exerts its inhibitory effect by targeting the active site of caspase-3. The aldehyde group of the peptide forms a reversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby blocking its proteolytic activity. This inhibition prevents the downstream cleavage of essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which ultimately halts the execution phase of apoptosis.
Studies have demonstrated that this compound can effectively prevent apoptosis induced by various stimuli. For instance, it has been shown to block apoptosis in human chondrocytes and in rat lens epithelial cells subjected to oxidative stress.
Quantitative Inhibitory Profile
The efficacy of a caspase inhibitor is determined by its binding affinity and specificity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. This compound exhibits a high degree of selectivity for caspase-3.
| Inhibitor | Target Caspase | IC50 (nM) | Reference |
| This compound | Caspase-3 | 39 | |
| This compound | Caspase-1 | 148 | |
| This compound | Caspase-8 | 1,100 |
Table 1: Inhibitory concentrations (IC50) of this compound against various caspases. Lower values indicate higher potency.
It is important to note that while this compound is a potent caspase-3 inhibitor, another commonly used tetrapeptide aldehyde inhibitor, Ac-DEVD-CHO, also demonstrates high potency against caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM). The choice of inhibitor may depend on the specific experimental context and the desired selectivity profile.
Apoptotic Pathway and this compound Intervention
Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 being a key player. The following diagram illustrates the points of intervention for this compound.
Experimental Protocols
The following are generalized protocols for inducing apoptosis and assaying caspase-3 activity, which are common experimental contexts for the use of this compound.
Induction of Apoptosis in Cell Culture
This protocol describes a general method for inducing apoptosis using a chemical agent like Camptothecin. This compound would be added to the cell culture medium prior to the apoptosis-inducing agent to assess its inhibitory effect.
Materials:
-
Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine, Etoposide)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Tissue culture flasks or plates
Procedure:
-
Seed cells at a desired density (e.g., 0.5 x 10^6 cells/mL) in tissue culture plates or flasks and allow them to adhere overnight if applicable.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Pre-treat the cells by adding this compound to the culture medium at the desired final concentration. Incubate for a period determined by the experimental design (e.g., 1-2 hours).
-
Add the apoptosis-inducing agent (e.g., 4-6 µM Camptothecin) to the cell culture. A control group should receive an equivalent amount of the vehicle.
-
Incubate the cells for a time period optimal for inducing apoptosis in the specific cell line (typically ranging from 8 to 72 hours).
-
Harvest the cells for downstream analysis of apoptosis, such as a caspase-3 activity assay.
Caspase-3 Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate, DEVD-pNA.
Materials:
-
Cell lysates from control, apoptosis-induced, and this compound-treated cells
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in chilled Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Execution:
-
Prepare a master mix containing 2x Reaction Buffer and DTT (final concentration of 10 mM).
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of the 2x Reaction Buffer/DTT mix to each well.
-
Initiate the reaction by adding 5 µL of 4 mM DEVD-pNA substrate (final concentration of 200 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400 or 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound.
Conclusion
This compound is a valuable research tool for the specific inhibition of caspase-3, a key executioner in the apoptotic cascade. Its utility in dissecting the molecular events of apoptosis makes it an important compound for researchers in cell biology, oncology, and neurodegenerative disease. The protocols and data presented in this guide provide a framework for the effective application of this compound in a laboratory setting.
Chemical structure and properties of Ac-DMQD-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ac-DMQD-CHO, a crucial tool in apoptosis research.
Introduction
This compound, also known as N-acetyl-L-α-aspartyl-L-methionyl-N¹-[(1S)-2-carboxy-1-formylethyl]-L-glutamamide, is a synthetic tetrapeptide aldehyde.[1][2][3] It is renowned as a potent and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][4] By targeting caspase-3, this compound serves as an invaluable molecular probe for dissecting the mechanisms of programmed cell death and holds therapeutic potential for conditions where apoptosis is dysregulated.[1][4] Its ability to reduce apoptosis has demonstrated neuroprotective efficacy in preclinical models.[1][4]
Chemical Structure and Properties
This compound is a peptide composed of the amino acid sequence Asp-Met-Gln-Asp.[2][3] The structure is modified with an N-terminal acetyl (Ac) group and a C-terminal aldehyde (CHO) group. The aldehyde functions as a "warhead," enabling reversible covalent inhibition of the target cysteine protease.[5]
Chemical Identifiers:
Quantitative Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁N₅O₁₀S | [2][3][4] |
| Molecular Weight | 533.55 g/mol | [1][2][4] |
| Purity | ≥95% | [1] |
| Appearance | Solid | [1] |
| Solubility | Water: 1 mg/ml | [1] |
| Storage Conditions | -20°C | [3][6] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of caspase-3.[4] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[7] They exist as inactive zymogens (procaspases) and are activated through proteolytic processing in response to apoptotic signals.[7]
Mechanism of Inhibition: Caspase-3 activation is a critical convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9] Once activated by initiator caspases like caspase-8 and caspase-9, caspase-3 proceeds to cleave a wide array of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[7][10] this compound exerts its inhibitory effect by targeting the active site of caspase-3, thereby blocking the downstream events of the apoptotic cascade.
Selectivity Profile: The inhibitory potency of this compound is significantly higher for caspase-3 compared to other caspases, making it a selective tool for research.
| Target Enzyme | IC₅₀ Value | Source |
| Caspase-3 | 39 nM | [1][4] |
| Caspase-1 | 148 nM | [1] |
| Caspase-8 | 1,100 nM | [1] |
This selectivity allows researchers to specifically probe the role of caspase-3 in various biological processes.
Signaling Pathway Visualization
The following diagram illustrates the central role of Caspase-3 in the apoptotic pathways and the point of inhibition by this compound.
Experimental Protocols
This compound is frequently used in cell-based assays to prevent apoptosis and study its downstream consequences. A typical experimental workflow involves treating cells with an apoptotic stimulus in the presence or absence of the inhibitor.
A. Protocol: Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using this compound to inhibit camptothecin-induced apoptosis in a chondrocyte cell line, as described in cited literature.[1]
Materials:
-
T/C 28a4 chondrocytes (or other cell line of interest)
-
Complete cell culture medium
-
Camptothecin (apoptotic stimulus)
-
This compound (caspase-3 inhibitor)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/PI staining kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Plate chondrocytes in appropriate culture vessels and grow to a desired confluency (e.g., 70-80%).
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent like water or DMSO.[1] Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from cells and add the medium containing this compound.
-
Control Groups: Include a vehicle control group (medium with DMSO) and an untreated control group.
-
Incubation: Incubate the cells with the inhibitor for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake.
-
Apoptotic Induction: Add the apoptotic stimulus (e.g., camptothecin) to the wells, except for the untreated control group.
-
Incubation: Incubate the cells for the time required to induce apoptosis (e.g., 12-24 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold PBS.
-
Apoptosis Assessment: Stain the cells using an Annexin V/Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group. A significant reduction in the apoptotic cell population in the this compound treated group compared to the stimulus-only group indicates successful inhibition.
B. Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical cell-based apoptosis inhibition experiment.
Applications and Significance
This compound is a cornerstone tool for:
-
Validating the Role of Caspase-3: Confirming whether a specific apoptotic pathway is dependent on caspase-3 activity.
-
Studying Downstream Events: By blocking caspase-3, researchers can investigate the sequence of events and substrate cleavage that occurs during apoptosis.
-
Therapeutic Research: In vivo studies have shown its potential in mitigating cellular damage in models of spinal cord injury, highlighting its neuroprotective effects.[1] It serves as a lead compound for developing more stable and potent caspase-3 inhibitors for clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C20H31N5O10S | CID 11421257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ac-Asp-Met-Gln-Asp-H (aldehyde) › PeptaNova [peptanova.de]
- 6. peptidepharma.com [peptidepharma.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the Upstream and Downstream Effects of Ac-DMQD-CHO Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-CHO is a synthetic, cell-permeable peptide aldehyde that acts as a selective and potent inhibitor of caspase-3.[1] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By specifically targeting caspase-3, this compound serves as a valuable tool for dissecting the intricate signaling pathways involved in programmed cell death and for exploring potential therapeutic interventions in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injuries. This technical guide provides a comprehensive overview of the upstream and downstream effects of this compound treatment, including quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of caspase-3. Its peptide sequence, Asp-Met-Gln-Asp, mimics the cleavage site of one of caspase-3's key substrates. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine residue of caspase-3, thereby blocking its catalytic activity.
Quantitative Data on this compound Activity and Effects
The following tables summarize the available quantitative data regarding the inhibitory activity of this compound and its effects on apoptotic markers.
| Parameter | Value | Enzyme | Reference |
| IC₅₀ | 39 nM | Caspase-3 | [1] |
| IC₅₀ | 193 nM | Caspase-3 | [2] |
| IC₅₀ | >200 nM | Caspase-7 | [2] |
| IC₅₀ | >200 nM | Caspase-8 | [2] |
| IC₅₀ | >200 nM | Caspase-9 | [2] |
Table 1: Inhibitory Activity of this compound against Caspases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the selectivity of this compound for caspase-3 over other key caspases.
| Experimental Model | Treatment | Assay | Quantitative Effect | Reference |
| Rat Spinal Cord Injury | This compound | TUNEL Staining | Significantly reduced number of apoptotic cells | [3] |
Table 2: In Vivo Effects of this compound on Apoptosis. This table highlights the neuroprotective effect of this compound in a preclinical model of spinal cord injury.
Upstream Signaling Pathways Affected by this compound Treatment
Caspase-3 is a downstream effector caspase, and its inhibition by this compound does not directly interfere with the upstream signaling events that lead to its activation. However, by blocking the execution of apoptosis, this compound allows for the study of these upstream pathways without the confounding factor of cell death. The two primary pathways leading to caspase-3 activation are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins, like Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated through proximity-induced dimerization and auto-cleavage. Activated caspase-8 can then directly cleave and activate pro-caspase-3.
Downstream Effects of this compound Treatment
By inhibiting caspase-3, this compound prevents the cleavage of numerous downstream substrates, thereby blocking the execution phase of apoptosis. One of the most well-characterized substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP).
Inhibition of PARP Cleavage
PARP is a nuclear enzyme involved in DNA repair. During apoptosis, caspase-3 cleaves PARP, rendering it inactive. This inactivation prevents DNA repair and facilitates cellular disassembly. Treatment with this compound blocks the cleavage of PARP, which can be visualized by the absence of the characteristic 89 kDa cleavage fragment in Western blot analysis.
Other key downstream events inhibited by this compound treatment include:
-
Prevention of DNA fragmentation: Caspase-3 activates caspase-activated DNase (CAD) by cleaving its inhibitor (ICAD). This compound prevents this, thus inhibiting the fragmentation of genomic DNA.
-
Maintenance of cellular structure: Caspase-3 cleaves various structural proteins, such as lamins and actin, leading to nuclear and cellular shrinkage. This compound treatment preserves the integrity of these structures.
-
Preservation of cell viability: By blocking the apoptotic cascade, this compound promotes cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound treatment.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).
Materials:
-
Cells treated with an apoptosis-inducing agent and/or this compound.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS).
-
Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
-
Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Adjust the volume of each well to 90 µL with Assay Buffer.
-
Add 10 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 400 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (Assay Buffer + substrate) from all readings.
-
Compare the absorbance of treated samples to untreated controls to determine the relative caspase-3 activity.
-
Western Blotting for Cleaved PARP
This method is used to detect the cleavage of PARP, a hallmark of caspase-3 activation.
Materials:
-
Cells treated with an apoptosis-inducing agent and/or this compound.
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against PARP (recognizing both full-length and cleaved forms).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa).
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate and treated with an apoptosis-inducing agent and/or this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with an apoptosis-inducing agent and/or this compound.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI).
-
Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Flow cytometer.
Procedure:
-
Harvest cells, including any floating cells from the culture medium.
-
Wash cells twice with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
This compound is a highly selective and potent inhibitor of caspase-3, making it an indispensable tool for the study of apoptosis. Its ability to block the execution phase of programmed cell death allows for detailed investigation of upstream signaling events and the functional consequences of inhibiting specific downstream targets. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of apoptosis and related pathologies. Further research focusing on the in vivo efficacy and safety of this compound and similar caspase-3 inhibitors is warranted to explore their full therapeutic potential.
References
- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects and impact on caspase-12 expression of tauroursodeoxycholic acid after acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
Ac-DMQD-CHO: A Technical Guide for Studying Apoptosis in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for the development and maintenance of the central nervous system (CNS). In primary neurons, the precise regulation of apoptosis is critical, and its dysregulation is implicated in a host of neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine protease that, once activated, cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The study of this pathway is paramount for understanding disease pathogenesis and for the development of novel neuroprotective therapeutics.
This technical guide focuses on the use of Ac-DMQD-CHO, a potent and selective inhibitor of Caspase-3, as a critical tool for investigating apoptosis in primary neuronal cultures. Its ability to specifically block the action of this key enzyme allows researchers to dissect the molecular mechanisms of neuronal apoptosis and to evaluate the efficacy of potential neuroprotective agents.
Mechanism of Action of this compound
This compound, or N-acetyl-Asp-Met-Gln-Asp-al, is a synthetic tetrapeptide that acts as a reversible and competitive inhibitor of Caspase-3.[1] The peptide sequence DMQD is designed to mimic the cleavage site of poly (ADP-ribose) polymerase (PARP), a natural substrate of Caspase-3. The aldehyde group (-CHO) at the C-terminus of the peptide forms a reversible covalent bond with the active site cysteine of Caspase-3, thereby blocking its catalytic activity.[2]
This compound exhibits high selectivity for Caspase-3, with a reported IC50 of 39 nM.[3] This specificity makes it an invaluable tool for distinguishing the cellular events mediated by Caspase-3 from those orchestrated by other caspases. By inhibiting Caspase-3, this compound effectively halts the downstream events of the apoptotic cascade, including the degradation of cellular proteins and DNA fragmentation, thus preventing neuronal cell death.[4] This neuroprotective efficacy has been demonstrated in various models of neuronal injury.[3][4]
References
Methodological & Application
Application Notes and Protocols for Ac-DMQD-CHO in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-CHO is a potent, selective, and reversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] Its ability to block the proteolytic activity of caspase-3 makes it a valuable tool for studying the roles of this enzyme in apoptosis, as well as in non-apoptotic functions such as neurogenesis and synaptic activity.[1] These application notes provide detailed information on the solubility and stability of this compound in cell culture media, along with protocols for its use.
Solubility
The solubility of this compound is a critical factor for its effective use in cell culture experiments. Based on available data, the solubility of this compound is presented in the table below. It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration in the cell culture medium.
| Solvent | Solubility |
| Water | 1 mg/mL[1][2] |
| DMSO | Information not available. However, related caspase inhibitors are often soluble in DMSO.[3] It is advisable to test solubility in a small volume first. |
Note: The solubility of this compound in various cell culture media (e.g., DMEM, RPMI-1640, F-12) has not been explicitly reported. Therefore, it is crucial to ensure that the final concentration of the stock solution solvent in the culture medium does not exceed a level that is toxic to the cells (typically <0.5% for DMSO).
Stability
The stability of this compound in its solid form and in solution is essential for reproducible experimental results.
Solid Form:
| Storage Temperature | Stability |
| -20°C | ≥ 4 years[1] |
In Solution:
Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A general protocol for assessing stability is provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock solution concentration (e.g., 1 mg/mL in water).
-
Vortex briefly to dissolve the compound completely.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of this compound Stability in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, F-12) supplemented as required for the cell line (e.g., with FBS, antibiotics)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Prepare a solution of this compound in the desired cell culture medium at the final working concentration.
-
Dispense aliquots of this solution into sterile tubes or wells of a culture plate.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot.
-
Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as HPLC or LC-MS/MS.
-
A sample stored at -80°C can be used as a stable reference.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caspase-3 Signaling Pathway
Caption: Caspase-3 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the anti-apoptotic effect of this compound.
Logical Workflow for Solubility and Stability Testing
Caption: Workflow for determining solubility and stability of this compound.
References
Application Notes: Using Ac-DMQD-CHO to Validate Apoptosis Detection in a TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a key hallmark of late-stage apoptosis.[1][2][3][4] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[1][2] A critical step in validating the specificity of a TUNEL assay is to demonstrate that the observed signal is a result of caspase-dependent apoptosis. Ac-DMQD-CHO is a potent and selective, cell-permeable inhibitor of caspase-3, a key executioner caspase in the apoptotic cascade.[5] By inhibiting caspase-3, this compound can prevent the downstream events of apoptosis, including DNA fragmentation. Therefore, its inclusion as a negative control in a TUNEL assay protocol is essential for confirming that the detected DNA breaks are a consequence of programmed cell death.
These application notes provide a detailed protocol for using this compound as a negative control in a TUNEL assay, where apoptosis is induced in a cell culture model using staurosporine.
Signaling Pathway of Apoptosis and Inhibition by this compound
The induction of apoptosis by staurosporine triggers a cascade of events culminating in DNA fragmentation. This pathway can be effectively blocked by the caspase-3 inhibitor this compound.
Caption: Apoptotic signaling pathway initiated by staurosporine.
Experimental Protocols
This protocol is designed for adherent cells (e.g., CHO-K1) grown in a 96-well plate format and is adaptable for other cell types and formats.
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Staurosporine (1 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, reaction buffer, and labeled dUTPs)
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Part 1: Induction and Inhibition of Apoptosis
-
Cell Seeding: Seed CHO-K1 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment:
-
For the inhibitor-treated group, pre-incubate the cells with 20-50 µM this compound in fresh cell culture medium for 1-2 hours at 37°C in a CO2 incubator.
-
-
Apoptosis Induction:
-
To the positive control and inhibitor-treated wells, add staurosporine to a final concentration of 1 µM.
-
For the negative (untreated) control, add an equivalent volume of the vehicle (DMSO).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.[6]
Part 2: TUNEL Assay Procedure
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Add 100 µL of Permeabilization Buffer to each well and incubate for 5-15 minutes at room temperature.
-
-
Positive Control Preparation:
-
For the DNase I-treated positive control wells, wash with PBS and then incubate with DNase I solution (as per the TUNEL kit manufacturer's recommendation) for 10-30 minutes at 37°C to induce DNA breaks.
-
-
TdT Reaction:
-
Wash the cells twice with PBS.
-
Prepare the TdT reaction mixture according to the TUNEL assay kit manufacturer's instructions.
-
Add the TdT reaction mixture to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Detection and Visualization:
Experimental Workflow
The following diagram illustrates the workflow for the TUNEL assay with the inclusion of appropriate controls.
Caption: Experimental workflow for TUNEL assay with controls.
Data Presentation
The following table presents representative quantitative data from a TUNEL assay performed on cells treated with staurosporine in the presence or absence of a caspase-3 inhibitor. The data is based on findings from similar studies.[1][9]
| Treatment Group | Description | % TUNEL-Positive Cells (Mean ± SD) |
| Negative Control | Cells treated with vehicle (DMSO) only. | 3.2 ± 1.5 |
| Positive Control | Cells treated with 1 µM Staurosporine for 4 hours. | 45.8 ± 5.2 |
| Inhibitor Control | Cells pre-treated with 50 µM this compound for 1 hour, then treated with 1 µM Staurosporine. | 8.7 ± 2.1 |
| Technical Positive Control | Cells treated with DNase I. | >95 |
Conclusion
The inclusion of the caspase-3 inhibitor this compound in the experimental design of a TUNEL assay is a crucial step for validating the apoptotic nature of the observed DNA fragmentation. As demonstrated in the representative data, pre-treatment with this compound significantly reduces the percentage of TUNEL-positive cells induced by staurosporine, confirming that the DNA damage is a downstream event of caspase-3 activation. This approach provides researchers with a higher degree of confidence in their results when studying programmed cell death.
References
- 1. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ac-DMQD-CHO in Western Blot Analysis of Cleaved Caspase-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective caspase-3 inhibitor, Ac-DMQD-CHO, in Western blot analysis to monitor the cleavage of caspase-3, a key event in the apoptotic cascade. This document includes detailed protocols, data interpretation guidelines, and a summary of expected results.
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation involves the cleavage of the inactive 32 kDa pro-caspase-3 into active p17 and p12 fragments. The detection of these cleaved fragments by Western blot is a widely accepted method for identifying and quantifying apoptosis. This compound is a potent and selective, reversible peptide aldehyde inhibitor of caspase-3 with an IC50 value of 39 nM in vitro. In cell-based assays, it can be used as a negative control to confirm that the observed cleavage of caspase-3 is indeed mediated by active caspase-3. By pre-treating cells with this compound prior to inducing apoptosis, researchers can expect to see a significant reduction in the levels of cleaved caspase-3, thereby validating the specificity of the apoptotic signaling pathway under investigation.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on staurosporine-induced caspase-3 cleavage. The relative density of the cleaved caspase-3 p17 fragment is normalized to a loading control (e.g., β-actin).
| Treatment Group | Concentration of this compound | Apoptosis Inducer (Staurosporine) | Relative Density of Cleaved Caspase-3 (p17) (Normalized to β-actin) | Percent Inhibition of Caspase-3 Cleavage |
| Untreated Control | - | - | 0.05 | - |
| Staurosporine-Treated | - | 1 µM | 1.00 | 0% |
| This compound + Staurosporine | 20 µM | 1 µM | 0.25 | 75% |
| This compound + Staurosporine | 50 µM | 1 µM | 0.10 | 90% |
Signaling Pathway
The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates the key steps leading to caspase-3 cleavage.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of caspase-3.
Experimental Protocols
Cell Treatment with this compound and Apoptosis Induction
This protocol describes the pre-treatment of cells with this compound to inhibit caspase-3 activity, followed by the induction of apoptosis.
Caption: Workflow for cell treatment prior to Western blot analysis.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptosis inducer (e.g., staurosporine, etoposide, TNF-α plus cycloheximide)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in complete culture medium. A final concentration range of 20-50 µM is a good starting point for most cell lines.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Apoptosis Induction:
-
Prepare the apoptosis inducer at the desired final concentration in complete culture medium.
-
Add the apoptosis inducer directly to the wells containing the inhibitor or vehicle.
-
Incubate for the time required to induce apoptosis (e.g., 3-6 hours for staurosporine in HeLa cells). This time should be optimized for your specific cell line and inducer.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with ice-cold PBS, and then proceed to cell lysis.
-
For suspension cells, transfer the cell suspension to a conical tube, centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C, aspirate the supernatant, wash once with ice-cold PBS, and then proceed to cell lysis.
-
Western Blot Protocol for Cleaved Caspase-3
This protocol outlines the steps for detecting cleaved caspase-3 in cell lysates by Western blot.
Caption: Standard workflow for Western blot analysis of cleaved caspase-3.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
12-15% polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the harvested cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final 1x concentration and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 12-15% polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Wash the membrane with TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved caspase-3 band to the intensity of the corresponding loading control band.
-
Conclusion
The use of this compound as a selective caspase-3 inhibitor is a valuable tool for researchers studying apoptosis. By following the detailed protocols provided in these application notes, scientists can confidently perform Western blot analysis to detect cleaved caspase-3 and validate the involvement of this key executioner caspase in their experimental models. The provided data and diagrams serve as a reference for expected outcomes and a deeper understanding of the underlying signaling pathways.
Application Notes and Protocols for Ac-DMQD-CHO in Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective caspase-3 inhibitor, Ac-DMQD-CHO, to investigate its effects on cell permeability during induced apoptosis. This information is intended for researchers in cell biology, pharmacology, and drug discovery to assess the cytoprotective potential of compounds that target the apoptotic pathway.
Introduction
This compound is a potent and selective inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including the activation of caspases, which leads to the cleavage of cellular substrates and ultimately, cell disassembly. One of the hallmark features of late-stage apoptosis is the loss of plasma membrane integrity, leading to increased cell permeability.
This protocol describes a method to induce apoptosis in a cell culture model using staurosporine and to evaluate the ability of this compound to mitigate the associated increase in cell permeability. By inhibiting caspase-3, this compound is expected to block the downstream events of the apoptotic cascade, thereby preserving cell membrane integrity.
Mechanism of Action: Caspase-3 Mediated Apoptosis
Caspase-3 is activated by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Once activated, caspase-3 cleaves a wide range of cellular proteins, leading to the characteristic features of apoptosis. The inhibition of caspase-3 by this compound can block these downstream events.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Reference |
| IC₅₀ for Caspase-3 | 39 nM | [1][2] |
| IC₅₀ for Caspase-1 | 148 nM | [2] |
| IC₅₀ for Caspase-8 | 1,100 nM | [2] |
| Molecular Weight | 533.6 g/mol | [3] |
| Solubility in Water | 1 mg/mL | [2][3] |
| In Vivo Neuroprotective Dose | 1 mg/kg (rat) | [2] |
Experimental Protocol: Assessing the Effect of this compound on Cell Permeability in Staurosporine-Induced Apoptosis
This protocol outlines the steps to induce apoptosis with staurosporine, treat cells with this compound, and subsequently measure cell permeability using a dye exclusion assay (e.g., Propidium Iodide) analyzed by flow cytometry.
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa, or a relevant cell line for your research)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Staurosporine
-
This compound
-
Propidium Iodide (PI) staining solution
-
Annexin V-FITC Apoptosis Detection Kit (optional, for multi-parameter analysis)
-
Flow cytometer
Experimental Workflow
Detailed Procedure
1. Cell Seeding:
-
Seed your cells of interest in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment. A typical seeding density is 2 x 10⁵ cells/well.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Pre-treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM) to determine the optimal protective concentration for your cell line.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a "vehicle control" well that receives the same concentration of the solvent used to dissolve this compound.
-
Incubate the cells for 1-2 hours at 37°C.
3. Induction of Apoptosis:
-
Prepare a stock solution of staurosporine in DMSO.
-
Dilute the staurosporine stock solution in complete cell culture medium to a final concentration that is known to induce apoptosis in your cell line (a common starting concentration is 1 µM).[4][5]
-
Add the staurosporine-containing medium to all wells except for the "untreated control" well. The untreated control well should receive fresh complete medium.
-
You should have the following experimental groups:
-
Untreated Control
-
Vehicle Control + Staurosporine
-
This compound (low concentration) + Staurosporine
-
This compound (medium concentration) + Staurosporine
-
This compound (high concentration) + Staurosporine
-
4. Incubation:
-
Incubate the plates for a time period sufficient to induce apoptosis. This can range from 3 to 24 hours, depending on the cell line and staurosporine concentration.[6] A time-course experiment is recommended to determine the optimal incubation time.
5. Staining for Cell Permeability (Propidium Iodide):
-
Following incubation, collect the cells (including any floating cells in the supernatant) from each well into separate tubes.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer (often provided with Annexin V kits).
-
Add Propidium Iodide staining solution to each tube according to the manufacturer's instructions. If you are also assessing early apoptosis, you can co-stain with Annexin V-FITC at this step.[7]
-
Incubate the cells in the dark for 15 minutes at room temperature.[8]
6. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, so it is a reliable indicator of cells with compromised membrane integrity.
-
Set up the flow cytometer to detect the fluorescence of PI (typically in the red channel).
-
Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.
-
Gate on the cell population and quantify the percentage of PI-positive cells in each experimental group.
Expected Results and Interpretation
In the staurosporine-treated group (vehicle control), you should observe a significant increase in the percentage of PI-positive cells compared to the untreated control group. This indicates that staurosporine has induced apoptosis and led to a loss of membrane integrity.
In the groups pre-treated with this compound, you would expect to see a dose-dependent decrease in the percentage of PI-positive cells compared to the staurosporine-only group. This would demonstrate that this compound is protecting the cells from staurosporine-induced loss of membrane permeability by inhibiting caspase-3 activity.
By quantifying the percentage of permeable (PI-positive) cells in each condition, you can determine the effective concentration of this compound for preventing this aspect of apoptotic cell death.
Troubleshooting
-
Low apoptosis induction: Increase the concentration of staurosporine or the incubation time. Ensure the staurosporine solution is fresh and properly stored.
-
High background PI staining: This could be due to mechanical stress during cell handling. Handle cells gently during washing and centrifugation steps.
-
No protective effect of this compound: The concentration of the inhibitor may be too low, or the pre-incubation time may be too short. Alternatively, the cell death mechanism induced by staurosporine in your specific cell line at the concentration used may have a significant caspase-3 independent component.
These application notes provide a framework for using this compound in cell-based assays to study its role in preserving cell membrane integrity during apoptosis. The protocols can be adapted and optimized for specific cell lines and experimental questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (trifluoroacetate salt) | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Long-Term Effects of Ac-DMQD-CHO Treatment on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-CHO is a potent and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic signaling cascade.[1] By blocking the activity of caspase-3, this compound can effectively reduce apoptosis, a characteristic that has led to its investigation in contexts such as neuroprotection and spinal cord injury.[1][2] While the short-term anti-apoptotic effects are well-documented, the long-term consequences of sustained caspase-3 inhibition on cell viability and fate are less understood. Understanding these long-term effects is critical for the development of safe and effective therapeutics, as interfering with the natural process of programmed cell death can lead to unintended cellular outcomes.
These application notes provide a framework for investigating the long-term effects of this compound treatment on cell viability, with detailed protocols for assessing various cellular fates, including senescence, necrosis, and autophagy, which may arise as alternatives to apoptosis.
Potential Long-Term Cellular Outcomes of this compound Treatment
Inhibition of the primary pathway of programmed cell death can force cells down alternative pathways. The long-term treatment of cells with this compound may not simply result in enhanced survival but could lead to other cellular states with significant physiological implications.
-
Cellular Senescence: In the absence of a functional apoptotic pathway, cells experiencing stress or damage may enter a state of irreversible growth arrest known as senescence.[3] Senescent cells remain metabolically active and can secrete a variety of inflammatory cytokines and growth factors, collectively known as the senescence-associated secretory phenotype (SASP), which can have profound effects on the surrounding tissue.
-
Necrosis: When apoptosis is blocked, cells may undergo a switch to a necrotic cell death pathway, particularly in response to severe stress or damage.[4] Unlike the controlled dismantling of a cell during apoptosis, necrosis is a more chaotic process that results in cell lysis and the release of intracellular contents, which can trigger inflammation.
-
Autophagy: Autophagy is a cellular recycling process that can either promote cell survival under stress or, in some contexts, lead to a form of programmed cell death distinct from apoptosis. Inhibition of apoptosis can, in some instances, lead to an upregulation of autophagy as a compensatory mechanism.
Quantitative Data Summary
The following tables provide an example of how to structure and present quantitative data from long-term cell viability studies. The data presented here are illustrative and based on typical results observed with caspase inhibitors. Actual results with this compound will be cell-type and concentration-dependent and should be determined empirically.
Table 1: Effect of Long-Term this compound Treatment on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (nM) | Treatment Duration (days) | % Viability (relative to untreated control) |
| SH-SY5Y | 10 | 7 | 95 ± 5% |
| SH-SY5Y | 50 | 7 | 88 ± 7% |
| SH-SY5Y | 100 | 7 | 75 ± 8% |
| HeLa | 10 | 7 | 98 ± 4% |
| HeLa | 50 | 7 | 92 ± 6% |
| HeLa | 100 | 7 | 85 ± 9% |
Table 2: Induction of Senescence and Necrosis Markers after Long-Term this compound Treatment
| Cell Line | This compound Concentration (nM) | Treatment Duration (days) | % Senescent Cells (SA-β-gal positive) | % Necrotic Cells (LDH release) |
| SH-SY5Y | 50 | 14 | 15 ± 3% | 5 ± 2% |
| SH-SY5Y | 100 | 14 | 25 ± 5% | 10 ± 3% |
| HeLa | 50 | 14 | 10 ± 2% | 3 ± 1% |
| HeLa | 100 | 14 | 18 ± 4% | 8 ± 2% |
Experimental Protocols
Long-Term Cell Culture with this compound
This protocol outlines the general procedure for the continuous exposure of adherent cell lines to this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: Seed cells at a low density to allow for extended growth without reaching confluency too quickly.
-
Treatment Initiation: After 24 hours, replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Medium Changes: Replace the culture medium with fresh medium containing this compound or vehicle control every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, subculture them. a. Aspirate the medium and wash the cells with PBS. b. Add trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium containing this compound or vehicle control and re-seed into new flasks/plates at a lower density.
-
Monitoring: At each subculture, perform a cell count and assess viability using the trypan blue exclusion method.
-
Endpoint Analysis: At predetermined time points (e.g., 7, 14, 21 days), harvest cells for analysis using the assays described below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured as described in 4.1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat as described in 4.1.
-
At the desired time point, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
PBS
-
Microscope
Procedure:
-
Wash cells with PBS.
-
Fix cells with fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours.
-
Wash cells with PBS.
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
Necrosis Assessment (LDH Release Assay)
This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes, a hallmark of necrosis.
Materials:
-
Cell culture supernatant
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant at the desired time point.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).
Signaling Pathways and Experimental Workflow
Apoptosis Signaling Pathways
The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspase-3, the target of this compound.
Caption: Intrinsic Apoptosis Pathway and the action of this compound.
Caption: Extrinsic Apoptosis Pathway and the action of this compound.
Experimental Workflow
The following diagram outlines a logical workflow for a long-term study of this compound's effects on cell viability.
Caption: Workflow for long-term cell viability studies.
Conclusion
The long-term inhibition of caspase-3 by this compound presents a complex cellular scenario that extends beyond simple apoptosis blockade. Researchers and drug development professionals must consider the potential for cells to enter alternative states such as senescence or necrosis, which can have significant biological and therapeutic implications. The protocols and frameworks provided in these application notes offer a comprehensive approach to elucidating the long-term effects of this compound on cell viability and fate, enabling a more thorough understanding of its potential as a therapeutic agent.
References
Application Note and Protocol: Preparation of Ac-DMQD-CHO Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-DMQD-CHO is a potent, cell-permeable, and reversible tetrapeptide inhibitor of caspase-3.[1] It functions by targeting the active site of caspase-3, a critical executioner enzyme in the apoptotic pathway. Due to its selectivity, this compound is an invaluable tool for studying the mechanisms of apoptosis and for screening potential therapeutic agents that modulate this process.[1][2][3]
Accurate and consistent experimental results depend on the correct preparation and storage of the inhibitor stock solution. This document provides a detailed protocol for the solubilization, handling, and storage of this compound to ensure its stability and efficacy in downstream applications.
Compound Information and Properties
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Full Name | N-acetyl-L-α-aspartyl-L-methionyl-N¹-[(1S)-2-carboxy-1-formylethyl]-L-glutamamide | [1] |
| Sequence | Ac-Asp-Met-Gln-Asp-CHO | [3] |
| Molecular Formula | C₂₀H₃₁N₅O₁₀S (as trifluoroacetate salt) | [1] |
| Molecular Weight | 533.6 g/mol (as trifluoroacetate salt) | [1] |
| IC₅₀ for Caspase-3 | 39 nM | [1][2] |
| IC₅₀ for Caspase-1 | 148 nM | [1] |
| IC₅₀ for Caspase-8 | 1,100 nM | [1] |
| Appearance | Solid | [1] |
| Solubility | Water: 1 mg/mL; DMSO: ≥ 2 mM | [1][4] |
| Storage Temperature | -20°C (solid and solution) | [1][3] |
| Long-Term Stability | ≥ 4 years at -20°C (solid form) | [1] |
Safety and Handling Precautions
Handle this compound in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[5][6]
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[5][6]
-
Storage: Keep the container tightly sealed and store in a dry, cool place at -20°C.[1]
Signaling Pathway Inhibition
This compound exerts its function by inhibiting the activation of procaspase-3 into its active form, caspase-3, which is a key step in the execution phase of apoptosis.
Caption: this compound blocks the apoptotic cascade by inhibiting caspase-3 activation.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). It is recommended to first dissolve peptide inhibitors in a small amount of DMSO before diluting with aqueous buffers.[7]
Materials and Equipment
-
This compound (solid form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-20°C freezer
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Equilibrate Reagent: Before opening, allow the vial of solid this compound to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which could affect compound stability.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. Use the molecular weight of the trifluoroacetate salt (533.6 g/mol ).
-
Formula: Volume (µL) = [ (Mass of Compound (mg)) / (Molecular Weight ( g/mol )) ] × 1000
-
Example Calculation for 1 mg of this compound: *Volume (µL) = [ (1 mg) / (533.6 mg/mmol) ] × 1000 = 187.4 µL of DMSO
-
-
Dissolve Compound: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial. Close the cap tightly and vortex the solution for 30-60 seconds until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the peptide aldehyde, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8]
-
Storage and Stability: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C. When properly stored, the DMSO stock solution is stable for up to 1-2 months.[8] For longer-term storage, -80°C is recommended.
Quality Control and Use in Assays
-
Working Solution: To prepare a working solution, thaw a single aliquot of the 10 mM stock solution and dilute it to the final desired concentration in the appropriate assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts in cellular assays.
-
Functional Verification: The activity of the prepared stock solution can be verified in a standard caspase-3 activity assay using a fluorogenic substrate like Ac-DEVD-AMC.[9][10] A dose-dependent inhibition of caspase-3 activity would confirm the potency of the inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biocat.com [biocat.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Ac-DMQD-CHO and Caspase-3 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the caspase-3 inhibitor, Ac-DMQD-CHO.
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
FAQ 1: Why am I not observing inhibition of caspase-3 activity after using this compound?
There are several potential reasons for a lack of caspase-3 inhibition. Here is a step-by-step guide to troubleshoot this issue:
A. Inhibitor Integrity and Handling
-
Improper Storage: this compound is a peptide-based inhibitor and requires proper storage to maintain its activity. It should be stored at -20°C for long-term stability.[1][2] Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.
-
Incorrect Reconstitution and Dilution: this compound is soluble in water at 1 mg/ml.[1] For cell culture experiments, it is often dissolved in a sterile solvent like DMSO to create a stock solution, which is then further diluted in culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
B. Experimental Setup
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary depending on the cell type, the potency of the apoptotic stimulus, and the duration of the experiment. While the IC50 of this compound for caspase-3 is approximately 39 nM in enzymatic assays, a higher concentration may be required in a cellular context to achieve effective inhibition.[1][3] It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental conditions.
-
Timing of Inhibitor Addition: For competitive inhibitors like this compound, the timing of addition is critical. The inhibitor should be present before or at the time of caspase-3 activation. If added too late, after significant caspase-3 activation has already occurred, its inhibitory effect will be diminished.
-
Insufficient Apoptosis Induction: It is crucial to confirm that your apoptotic stimulus is effectively activating caspase-3 in your positive control (cells treated with the stimulus but without the inhibitor). Without sufficient caspase-3 activation, the effect of the inhibitor cannot be accurately assessed. You can verify apoptosis induction using methods like TUNEL staining or Annexin V/PI staining.
C. Caspase-3 Activity Assay
-
Assay Sensitivity: Ensure your caspase-3 activity assay is sensitive enough to detect changes in enzyme activity. Fluorometric assays using substrates like Ac-DEVD-AMC are generally more sensitive than colorimetric assays using Ac-DEVD-pNA.
-
Incorrect Assay Procedure: Carefully follow the manufacturer's protocol for your caspase-3 assay kit. Pay close attention to incubation times, temperatures, and the preparation of reagents.
-
Presence of Interfering Substances: Components in your cell lysate or the inhibitor solution itself could interfere with the assay. Ensure that any solvents or buffers used are compatible with the assay kit.
FAQ 2: How can I be sure that my this compound inhibitor is active?
To confirm the activity of your this compound, you can perform the following control experiments:
-
In Vitro Enzyme Assay: Test the ability of this compound to inhibit purified, active caspase-3 in a cell-free system. This will confirm the inhibitor's intrinsic activity.
-
Parallel Inhibition with a Known Inhibitor: As a positive control for inhibition, use a well-characterized and potent caspase-3 inhibitor, such as Ac-DEVD-CHO, in parallel with your this compound experiment.[4] If Ac-DEVD-CHO inhibits caspase-3 activity in your system while this compound does not, it may indicate a problem with your specific vial of this compound.
-
Vehicle Control: Always include a vehicle control in your experiments. This is a sample treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This ensures that any observed effects are due to the inhibitor and not the solvent.[5]
FAQ 3: What is the selectivity of this compound compared to other caspase inhibitors?
This compound is a selective inhibitor of caspase-3. However, like many peptide-based inhibitors, it can exhibit some off-target effects at higher concentrations. It is important to be aware of its selectivity profile when interpreting your results.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a related, commonly used caspase-3 inhibitor, Ac-DEVD-CHO, against various caspases.
| Inhibitor | Target Caspase | IC50 / Ki | Reference |
| This compound | Caspase-3 | IC50 = 39 nM | [1][3] |
| Caspase-1 | IC50 = 148 nM | [1] | |
| Caspase-8 | IC50 = 1,100 nM | [1] | |
| Ac-DEVD-CHO | Caspase-3 | Ki = 0.23 nM | [6] |
| Caspase-7 | Ki = 1.6 nM | ||
| Caspase-2 | Ki = 1.7 µM | [6] |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Induction of Apoptosis and Inhibition with this compound in Cultured Cells
This protocol provides a general workflow for inducing apoptosis in a cell line (e.g., Jurkat or CHO cells) and assessing the inhibitory effect of this compound.
-
Cell Seeding: Seed your cells in a suitable culture plate (e.g., 96-well plate for activity assays) at a density that will allow for optimal growth and response to treatment.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., a range of 10 µM to 100 µM for initial testing). Add the inhibitor-containing medium to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Apoptosis Induction: Prepare your apoptosis-inducing agent (e.g., staurosporine at a final concentration of 1 µM) in culture medium.[4] Add the inducing agent to the appropriate wells, including the positive control (inducer only) and the inhibitor-treated wells. Also, include a negative control (untreated cells).
-
Incubation: Incubate the cells for a predetermined time, which should be optimized for your cell line and apoptosis inducer (typically 3-6 hours).
-
Cell Lysis: After incubation, harvest the cells and prepare cell lysates according to the protocol provided with your caspase-3 activity assay kit. This usually involves washing the cells with PBS and then adding a specific lysis buffer.
-
Caspase-3 Activity Assay: Proceed with the caspase-3 activity assay as described in Protocol 2.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol is a general guideline for a colorimetric caspase-3 assay using the substrate Ac-DEVD-pNA.
-
Prepare Reagents: Prepare the assay buffer and the Ac-DEVD-pNA substrate solution as per the kit manufacturer's instructions.
-
Assay Plate Setup: In a 96-well plate, add your cell lysates (typically 50-100 µg of protein per well). Include the following controls:
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with the apoptosis inducer only.
-
Inhibitor-Treated Samples: Lysates from cells treated with the apoptosis inducer and this compound.
-
Vehicle Control: Lysate from cells treated with the apoptosis inducer and the vehicle (e.g., DMSO).
-
Blank: Assay buffer only (no lysate).
-
-
Add Substrate: Add the Ac-DEVD-pNA substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. The caspase-3 activity is proportional to the absorbance. Compare the activity in the inhibitor-treated samples to the positive control to determine the percentage of inhibition.
Visualizations
Caspase-3 Activation Pathways
Caption: Intrinsic and extrinsic pathways of apoptosis leading to caspase-3 activation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed caspase-3 inhibition experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
Off-target effects of Ac-DMQD-CHO in cell culture
Welcome to the technical support center for Ac-DMQD-CHO. This guide is designed for researchers, scientists, and drug development professionals using this caspase-3 inhibitor in their cell culture experiments. Here you will find frequently asked questions and troubleshooting advice to help you address specific issues and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic, cell-permeable peptide aldehyde that acts as a selective and reversible inhibitor of caspase-3.[1] Its primary function is to block the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, thereby reducing or preventing programmed cell death in experimental systems.[1][2]
Q2: How selective is this compound for caspase-3?
This compound is known to be a selective inhibitor of caspase-3.[1] Kinetic studies have shown that it has a potent inhibitory effect on caspase-3 while exhibiting little to no inhibitory activity against other caspases, such as caspase-7, caspase-8, and caspase-9, at similar concentrations.[3] This high selectivity makes it a valuable tool for investigating the specific role of caspase-3 in apoptosis.
Q3: What are the potential off-target effects of this compound?
The primary concern for off-target effects with peptide-based caspase inhibitors is cross-reactivity with other caspase family members.[4][5] However, data indicates this compound is highly selective for caspase-3.[3] Potential non-caspase off-target effects are not well-documented in publicly available literature but could theoretically include inhibition of other proteases with similar substrate specificities. It is also important to consider effects related to the solvent (e.g., DMSO) used to dissolve the inhibitor.
Q4: What is the mechanism of inhibition?
As a peptide aldehyde, this compound inhibits caspase-3 reversibly. The aldehyde group interacts with the active site cysteine of the caspase, blocking its ability to cleave its natural substrates.[6]
Q5: At what concentration should I use this compound?
The optimal concentration depends on the cell type, experimental conditions, and the level of apoptosis induction. A good starting point is to use a concentration 5 to 10 times higher than the known IC50 or Ki value. The reported IC50 for this compound is 39 nM, and the apparent inhibition constant (Kiapp) is 13.3 nM for caspase-3.[1][3] Therefore, a starting concentration range of 100-500 nM is reasonable for most cell culture experiments. A dose-response curve is highly recommended to determine the optimal concentration for your specific model.
Data Presentation: Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound against several key caspases, compared to the less selective, commonly used inhibitor Ac-DEVD-CHO. This data highlights the high selectivity of this compound for caspase-3.
| Inhibitor | Caspase-3 Kiapp (nM) | Caspase-7 Kiapp (nM) | Caspase-8 Kiapp (nM) | Caspase-9 Kiapp (nM) |
| This compound | 13.3 ± 0.3 | >200 | >200 | >200 |
| Ac-DEVD-CHO | 0.288 ± 0.087 | 4.48 ± 0.21 | 0.597 ± 0.095 | 1.35 ± 0.31 |
| Data adapted from a study comparing various caspase inhibitors. Kiapp (apparent inhibition constant) values indicate the concentration required for 50% inhibition under the specified assay conditions. A lower value indicates higher potency. Data from reference[3]. |
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: No significant inhibition of apoptosis observed.
| Possible Cause | Suggested Solution |
| Sub-optimal Inhibitor Concentration | The concentration of this compound may be too low to effectively inhibit caspase-3 in your system. Perform a dose-response experiment (e.g., 50 nM to 5 µM) to determine the optimal effective concentration for your cell line and apoptotic stimulus. |
| Inhibitor Degradation | Peptide aldehydes can be unstable in solution over long periods. Prepare fresh stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles. |
| Cell Permeability Issues | While designed to be cell-permeable, efficiency can vary between cell types. Ensure sufficient incubation time (e.g., pre-incubate for at least 30-60 minutes before inducing apoptosis) to allow the inhibitor to enter the cells.[7] |
| Caspase-3 Independent Apoptosis | The cell death pathway in your model may not rely on caspase-3. Some stimuli can induce apoptosis through caspase-independent pathways involving factors like Apoptosis-Inducing Factor (AIF) or other proteases like cathepsins.[8][9][10] Confirm caspase-3 activation in your positive control (without inhibitor) using a caspase-3 activity assay or Western blot for cleaved caspase-3. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inhibitor Stock Variability | Inconsistent thawing or storage of the inhibitor can lead to variability. Always aliquot stock solutions to minimize freeze-thaw cycles.[7] Ensure the inhibitor is fully dissolved before use. |
| Experimental Timing | Caspase activation is a dynamic process. The timing of inhibitor addition relative to the apoptotic stimulus is critical. Standardize incubation times across all experiments. Measure endpoints at consistent time points post-induction. |
| Cell Culture Conditions | Variations in cell density, passage number, or media composition can affect the cellular response to both the apoptotic stimulus and the inhibitor. Maintain consistent cell culture practices. |
Problem 3: Unexpected cellular effects observed (e.g., changes in morphology, proliferation).
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) can have cytotoxic or other biological effects at higher concentrations. Run a vehicle control (cells treated with the same concentration of solvent alone) to distinguish the effects of the solvent from the inhibitor. |
| Non-Caspase Off-Target Effects | While highly selective against other caspases, this compound could potentially interact with other cellular proteins. This is less likely but possible, especially at very high concentrations.[11][12][13] Try to use the lowest effective concentration determined from your dose-response curve. If unexpected effects persist, consider using an inhibitor with a different chemical structure (e.g., Z-DEVD-FMK, an irreversible inhibitor) to see if the effect is specific to this compound. |
| Caspase-3's Non-Apoptotic Roles | Caspase-3 has been implicated in processes other than apoptosis, such as cell differentiation and proliferation.[5] Inhibition of these functions could lead to unexpected phenotypes. Review literature relevant to your cell model for known non-apoptotic roles of caspase-3. |
Visualizing the Troubleshooting Process
The following workflow can help guide your troubleshooting efforts when encountering unexpected experimental outcomes.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Fluorometric)
This protocol provides a general method to measure caspase-3 activity in cell lysates to confirm inhibitor efficacy.
Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific fluorogenic substrate, such as Ac-DEVD-AMC.[6][14] When cleaved by active caspase-3, the fluorophore (AMC) is released and emits a fluorescent signal that is proportional to the enzyme's activity.[15][16]
Materials:
-
Cell culture plates (96-well, white, flat-bottomed recommended for fluorescence)[16]
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4)[15]
-
2x Reaction Buffer (e.g., 100 mM HEPES, 20% glycerol, 2 mM DTT, pH 7.4)
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)[16]
-
Microplate reader with 380 nm excitation and 460 nm emission filters[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for robust apoptosis induction.
-
Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 1 hour. Then, add your apoptotic stimulus and incubate for the desired time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Pellet suspension cells by centrifugation (300 x g, 5 min). For adherent cells, collect the media (containing apoptotic cells) and then trypsinize the remaining cells. Combine and pellet.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[16]
-
-
Assay Reaction:
-
Transfer 25-50 µL of the supernatant (cell lysate) to a new well in a white 96-well plate.[16]
-
Prepare a master reaction mix. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of Caspase-3 Substrate (final concentration ~50 µM).[14][16]
-
Add the reaction mix to each well containing cell lysate.
-
-
Measurement:
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[20]
Materials:
-
Flow cytometry tubes
-
Annexin V conjugate (e.g., FITC, APC)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[21]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture with your apoptotic stimulus in the presence or absence of this compound.
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[21]
-
Add 5 µL of Annexin V conjugate and 1-2 µL of PI working solution (e.g., 50 µg/mL).[20][22] Note: Always titer reagents to determine optimal concentrations.[22]
-
-
Incubation:
-
Analysis:
-
After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube.[22]
-
Analyze the samples by flow cytometry as soon as possible, keeping them on ice.[20][22]
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
-
Visualizations of Key Pathways
Apoptosis Execution Pathway
This diagram illustrates the central role of caspase-3 in the final execution phase of apoptosis and how this compound intervenes.
Caption: Caspase-3 activation pathway and point of inhibition.
Inhibitor Selectivity Profile
This diagram visually represents the high selectivity of this compound for Caspase-3 compared to other caspases, based on kinetic data.
Caption: Selectivity of this compound for Caspase-3 vs. others.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Caspase-3-independent apoptotic pathways contribute to interleukin-32γ-mediated control of Mycobacterium tuberculosis infection in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
Technical Support Center: Optimizing Ac-DMQD-CHO Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Ac-DMQD-CHO for maximal caspase-3 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, reversible peptide inhibitor of caspase-3. Its peptide sequence (Asp-Met-Gln-Asp) mimics the cleavage site of caspase-3 substrates, allowing it to bind to the active site of the enzyme. The C-terminal aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the caspase-3 active site, thereby blocking its proteolytic activity and inhibiting the downstream events of apoptosis.
Q2: What is the recommended starting concentration for this compound?
A typical starting concentration for this compound in cell-based assays is in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is cell-type and stimulus-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. One study reported an IC50 of 193 nM for this compound against recombinant caspase-3.
Q3: What is the typical pre-incubation time for this compound?
Based on general protocols for peptide aldehyde caspase inhibitors, a pre-incubation time of 15-30 minutes with the cell lysate or in the cell culture medium before inducing apoptosis is recommended. For experiments with purified or recombinant caspase-3, a pre-incubation time of 10 minutes has been used. However, the optimal pre-incubation time can vary depending on the experimental setup, including cell type, cell density, and the method of apoptosis induction.
Q4: How can I determine the optimal this compound incubation time for my experiment?
To determine the optimal incubation time, a time-course experiment is recommended. This involves pre-incubating your cells or cell lysates with a fixed concentration of this compound for varying durations (e.g., 15, 30, 60, and 120 minutes) before initiating the caspase-3 activity assay. The time point that yields the highest level of inhibition without causing non-specific effects should be chosen as the optimal pre-incubation time.
Q5: Is this compound stable in cell culture media?
Peptide-based inhibitors can be susceptible to degradation by proteases present in serum-containing media. It is advisable to minimize the time the inhibitor is in the media before being taken up by the cells. If using serum-free media, the stability is generally higher. For long-term experiments, the stability of the compound in your specific cell culture medium should be empirically determined.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in inhibition between replicates. | - Inconsistent pre-incubation timing.- Uneven cell seeding density.- Pipetting errors. | - Use a multichannel pipette for simultaneous addition of inhibitor and substrate.- Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting techniques. |
| No significant inhibition observed even at high concentrations. | - Insufficient pre-incubation time.- Degraded inhibitor.- Cell type is resistant to apoptosis induction. | - Increase the pre-incubation time (e.g., up to 2 hours).- Aliquot the inhibitor upon receipt and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.- Confirm apoptosis induction using a positive control (e.g., staurosporine) and a secondary method (e.g., Annexin V staining). |
| Inhibition decreases with longer pre-incubation times. | - Inhibitor degradation in the experimental system.- Cellular metabolism of the inhibitor. | - Perform a stability test of this compound in your cell culture medium or lysate over time.- Consider using a higher starting concentration or replenishing the inhibitor in long-term cultures. |
| High background signal in the caspase activity assay. | - Non-specific substrate cleavage by other proteases.- Autofluorescence of cells or compounds. | - Include a "no enzyme" control and a "no substrate" control.- Use a specific caspase-3 substrate.- Measure background fluorescence of untreated cells and subtract it from all readings. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Pre-incubation Time in Cell Culture
This protocol outlines a method to determine the optimal pre-incubation time for this compound in a cell-based apoptosis assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Caspase-3 activity assay kit (e.g., colorimetric or fluorometric)
-
96-well cell culture plates (clear bottom for colorimetric, black for fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight under standard conditions.
-
Inhibitor Preparation: Prepare working solutions of this compound in complete cell culture medium at the desired final concentration (e.g., 2x the final concentration).
-
Pre-incubation Time Course:
-
For each pre-incubation time point (e.g., 15, 30, 60, 120 minutes), add the this compound working solution to the designated wells.
-
Include control wells with vehicle (DMSO) only.
-
Incubate the plate at 37°C for the specified pre-incubation times.
-
-
Apoptosis Induction: After the respective pre-incubation periods, add the apoptosis-inducing agent to all wells (except for the negative control) and incubate for the time required to induce apoptosis (this should be predetermined).
-
Cell Lysis: Following apoptosis induction, lyse the cells according to the caspase-3 activity assay kit manufacturer's instructions.
-
Caspase-3 Activity Assay: Perform the caspase-3 activity assay according to the kit protocol.
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of caspase-3 inhibition for each pre-incubation time point relative to the vehicle control.
-
Plot the percentage of inhibition versus the pre-incubation time to determine the optimal duration that provides maximal inhibition.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from the optimization experiment described above.
| Pre-incubation Time (minutes) | Average Caspase-3 Activity (RFU) | % Inhibition |
| 0 (Vehicle Control) | 5000 | 0% |
| 15 | 2500 | 50% |
| 30 | 1500 | 70% |
| 60 | 1000 | 80% |
| 120 | 1100 | 78% |
RFU: Relative Fluorescence Units
Visualizations
Caption: Intrinsic apoptosis pathway leading to caspase-3 activation and its inhibition by this compound.
Caption: Workflow for optimizing this compound pre-incubation time.
Caption: Troubleshooting decision tree for low caspase-3 inhibition.
Why is Ac-DMQD-CHO not preventing apoptosis in my experiment?
Welcome to the technical support center. If your experiments using the caspase-3 inhibitor Ac-DMQD-CHO are not yielding the expected prevention of apoptosis, this guide will help you troubleshoot potential issues related to your reagent, protocol, and biological model.
FAQ: Top-Level Questions
Q1: My cells are still undergoing apoptosis after treatment with this compound. What are the primary reasons this might be happening?
A1: There are three main categories of potential issues when a specific inhibitor like this compound fails to prevent apoptosis:
-
Reagent Integrity: The inhibitor itself may be inactive due to improper storage, handling, or degradation.
-
Experimental Protocol: The concentration, timing of administration, or overall experimental design may not be optimal for your specific cell line and apoptosis inducer.
-
Biological Mechanism: The cell death you are observing may not be dependent on caspase-3. Cells can undergo apoptosis or other forms of programmed cell death through alternative, caspase-3-independent pathways.
This guide will walk you through troubleshooting each of these areas.
// Reagent Integrity Branch reagent_check [label="1. Check Reagent Integrity", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Stored at -20°C?\nProtected from light?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolution [label="Freshly prepared in\nappropriate solvent (e.g., DMSO)?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_ok [label="Reagent OK", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_bad [label="Action:\nOrder new inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Protocol Optimization Branch protocol_check [label="2. Review Experimental Protocol", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; concentration [label="Concentration optimal?\n(See Table 1)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; timing [label="Pre-incubation time sufficient\nbefore adding inducer?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_ok [label="Protocol OK", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol_bad [label="Action:\nOptimize concentration\nand incubation time", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Biological Mechanism Branch mechanism_check [label="3. Investigate Biological Mechanism", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; caspase3_active [label="Is Caspase-3 activated\nin your positive control?\n(e.g., Western Blot for cleaved Caspase-3)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; caspase3_inactive [label="Cell death is likely\nCaspase-3 independent", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alternative_pathways [label="Action:\nInvestigate alternative pathways\n(e.g., Necroptosis, Caspase-1)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> reagent_check; reagent_check -> storage [label="Storage?"]; storage -> dissolution [label="Dissolution?"]; dissolution -> reagent_ok [label="Yes to all"]; dissolution -> reagent_bad [label="No", color="#EA4335"];
reagent_ok -> protocol_check; protocol_check -> concentration [label="Dose?"]; concentration -> timing [label="Timing?"]; timing -> protocol_ok [label="Yes to all"]; timing -> protocol_bad [label="No", color="#EA4335"];
protocol_ok -> mechanism_check; mechanism_check -> caspase3_active; caspase3_active -> alternative_pathways [label="No", color="#EA4335"]; caspase3_active -> alternative_pathways [label="Yes, but still no inhibition", arrowhead=none]; alternative_pathways -> caspase3_inactive [style=invis]; caspase3_inactive -> alternative_pathways [label="Explore", style=invis]; } Caption: A troubleshooting workflow for experiments where this compound fails to inhibit apoptosis.
Section 1: Reagent Integrity and Handling
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical for maintaining the inhibitor's activity. According to manufacturer specifications, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to dissolve the solid in a suitable solvent like DMSO to create a stock solution. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide-based inhibitor. Store these aliquots at -20°C. When preparing your working solution, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q3: The inhibitor has been stored correctly, but I still suspect it might be inactive. How can I verify its activity?
A3: The best way to test the inhibitor's activity is to use a robust positive control.
-
Use a well-characterized cell line: Use a cell line known to undergo caspase-3-dependent apoptosis with a specific stimulus (e.g., HeLa or Jurkat cells treated with staurosporine or an anti-Fas antibody).
-
Perform a dose-response curve: Test a range of this compound concentrations in this positive control system. If the inhibitor is active, you should see a dose-dependent decrease in apoptotic markers.
-
Biochemical Assay: You can use a cell-free caspase-3 activity assay. These kits typically contain purified active caspase-3 and a colorimetric or fluorometric substrate. You can directly test whether your inhibitor can block the substrate's cleavage.
Section 2: Experimental Design and Protocol
Q4: What is the optimal concentration of this compound to use in my experiment?
A4: The optimal concentration is highly dependent on the cell type, cell density, and the specific apoptotic stimulus. This compound is a potent inhibitor with an IC50 (the concentration required to inhibit 50% of enzyme activity) of 39 nM for caspase-3 in vitro. However, in cell-based assays, higher concentrations are typically required for effective inhibition. A good starting point is to perform a dose-response experiment ranging from 10 µM to 100 µM.
Table 1: Recommended Starting Concentrations for this compound
| Cell Type/Model | Apoptotic Inducer | Recommended Concentration Range | Reference |
| Human Chondrocytes | Camptothecin | 20 - 100 µM | |
| Rat Spinal Cord Injury (In vivo) | Traumatic Injury | 1 mg/kg (IV) | |
| General Cell Culture | Various | 10 - 100 µM (empirical testing required) | General Recommendation |
Q5: When should I add the inhibitor relative to the apoptosis-inducing agent?
A5: this compound is a reversible inhibitor, so it needs to be present before and during the activation of caspase-3. It is standard practice to pre-incubate the cells with the inhibitor for at least 1-2 hours before adding the apoptotic stimulus. This allows sufficient time for the inhibitor to enter the cells and be available to bind to caspase-3 as soon as it becomes activated. The inhibitor should remain in the culture medium for the duration of the experiment.
Detailed Protocol: General Method for Evaluating Caspase-3 Inhibition
-
Cell Plating: Plate your cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for Western blotting) at a density that will ensure they are in the logarithmic growth phase and are 60-80% confluent at the time of treatment.
-
Inhibitor Preparation: Prepare a fresh working solution of this compound in your complete cell culture medium from a frozen stock.
-
Pre-incubation: Remove the old medium from your cells and add the medium containing the desired concentration of this compound. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, but no inhibitor). Incubate for 1-2 hours at 37°C.
-
Apoptosis Induction: Add the apoptotic stimulus directly to the wells already containing the inhibitor or vehicle. Also include:
-
Negative Control: Cells treated with vehicle only (no inhibitor, no stimulus).
-
Positive Control: Cells treated with the apoptotic stimulus and vehicle (no inhibitor).
-
-
Incubation: Incubate the cells for the time period known to be effective for your stimulus (e.g., 4-24 hours).
-
Endpoint Analysis: Measure apoptosis using your chosen method. This could be:
-
Western Blot: For cleaved caspase-3 and cleaved PARP.
-
Caspase-3 Activity Assay: Using a fluorometric or colorimetric substrate.
-
Annexin V/PI Staining: By flow cytometry or fluorescence microscopy.
-
TUNEL Assay: To detect DNA fragmentation.
-
Section 3: Biological and Mechanistic Considerations
Q6: How does this compound work, and what specific pathway does it target?
A6: this compound is a synthetic tetrapeptide (Asp-Met-Gln-Asp) with an aldehyde group (CHO). It is designed to mimic the cleavage site of caspase-3 substrates. It acts as a selective, reversible inhibitor by binding to the active site of caspase-3, thereby blocking its ability to cleave downstream targets like PARP and preventing the execution phase of apoptosis. Caspase-3 is a key "executioner" caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
// Nodes for pathways extrinsic [label="Extrinsic Pathway\n(e.g., FasL, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; intrinsic [label="Intrinsic Pathway\n(e.g., DNA Damage)", fillcolor="#F1F3F4", fontcolor="#202124"]; caspase8 [label="Caspase-8", fillcolor="#FBBC05", fontcolor="#202124"]; mitochondria [label="Mitochondria\n(Cytochrome c release)", fillcolor="#FBBC05", fontcolor="#202124"]; caspase9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; caspase3 [label="Caspase-3\n(Executioner Caspase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis\n(PARP Cleavage, DNA Fragmentation)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges extrinsic -> caspase8; intrinsic -> mitochondria; mitochondria -> caspase9; caspase8 -> caspase3; caspase9 -> caspase3; caspase3 -> apoptosis; inhibitor -> caspase3 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } Caption: The central role of Caspase-3 in apoptosis and the point of inhibition by this compound.
Q7: How can I confirm that caspase-3 is actually being activated in my experimental model?
A7: Before concluding that the inhibitor is faulty, you must confirm that your stimulus is indeed activating caspase-3 in your cells. The most common method is Western blotting for cleaved caspase-3. Caspase-3 exists as an inactive pro-enzyme (~32 kDa). Upon activation, it is cleaved into active fragments of p17/p19 and p12. An antibody specific to the cleaved form will show a band at ~17/19 kDa only in your apoptotic positive control samples. If you do not see cleaved caspase-3, your inhibitor will have no target.
Q8: What if the cell death in my model is not dependent on caspase-3?
A8: This is a common and important consideration. If you have confirmed that your inhibitor is active and your protocol is optimized, but you still observe no protection, it is highly likely that your cells are dying via a caspase-3-independent mechanism. Several such pathways exist:
-
Caspase-1-mediated Pyroptosis: An inflammatory form of cell death.
-
Caspase-independent Apoptosis: Can be mediated by other proteases like cathepsins or by factors like Apoptosis-Inducing Factor (AIF) released from mitochondria.
-
Necroptosis: A programmed form of necrosis mediated by RIP kinases.
If you suspect this is the case, you will need to probe for markers of these alternative pathways (e.g., cleaved caspase-1 for pyroptosis, RIPK1/RIPK3 phosphorylation for necroptosis).
// Nodes stimulus [label="Cell Death Stimulus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; caspase3_path [label="Caspase-3 Dependent\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; path_blocked [label="Pathway Blocked", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
alt_pathways [label="Alternative Pathways", fillcolor="#FBBC05", fontcolor="#202124"]; necroptosis [label="Necroptosis\n(RIPK1/3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pyroptosis [label="Pyroptosis\n(Caspase-1)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; aif_path [label="AIF-mediated\nApoptosis", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
cell_death [label="Cell Death Still Occurs", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges stimulus -> caspase3_path; stimulus -> alt_pathways;
inhibitor -> caspase3_path [arrowhead=tee, color="#EA4335"]; caspase3_path -> path_blocked [label="Inhibited"];
alt_pathways -> necroptosis [style=dashed]; alt_pathways -> pyroptosis [style=dashed]; alt_pathways -> aif_path [style=dashed];
necroptosis -> cell_death; pyroptosis -> cell_death; aif_path -> cell_death; } Caption: this compound only blocks one of several potential cell death pathways.
Technical Support Center: Enhancing the In Vivo Efficacy of Ac-DMQD-CHO
Welcome to the technical support center for Ac-DMQD-CHO, a selective and reversible inhibitor of caspase-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the in vivo efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic tetrapeptide aldehyde that acts as a selective and reversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] Its sequence (Asp-Met-Gln-Asp) is designed to mimic the cleavage site of caspase-3 substrates. By binding to the active site of caspase-3, this compound prevents the cleavage of downstream targets, thereby inhibiting the progression of apoptosis. It has shown neuroprotective efficacy in preclinical models.[1]
Q2: What are the potential therapeutic applications of this compound?
Due to its role in inhibiting apoptosis, this compound and other caspase-3 inhibitors are being investigated for therapeutic potential in a variety of conditions characterized by excessive cell death. These include neurodegenerative diseases, spinal cord injury, and ischemic events such as stroke.[3] In a rat model of spinal cord injury, administration of this compound was shown to decrease apoptosis and improve functional outcome.
Q3: How does this compound compare to other caspase inhibitors like Z-DEVD-FMK?
This compound is a reversible inhibitor, meaning it can dissociate from the enzyme, whereas inhibitors like Z-DEVD-FMK are irreversible, forming a covalent bond with the caspase active site.[4] The choice between a reversible and irreversible inhibitor depends on the experimental design. Reversible inhibitors may offer more transient effects, while irreversible inhibitors provide a more sustained blockade of caspase activity.
Q4: What are the known IC50 values for this compound?
This compound is a selective inhibitor for caspase-3 with a reported IC50 of 39 nM.[1]
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. | - Perform a dose-response study to determine the optimal dose for your specific animal model and disease state.- Consult literature for typical dosage ranges of similar peptide-based inhibitors in your model. |
| Poor Bioavailability/Stability: The peptide may be rapidly degraded by proteases in vivo or have poor absorption and distribution. | - Consider alternative routes of administration that bypass first-pass metabolism (e.g., intravenous, intraperitoneal, or direct tissue injection).- Co-administer with protease inhibitors (use with caution and assess potential toxicity).- Investigate the use of drug delivery systems such as liposomes or nanoparticles to protect the peptide and improve its pharmacokinetic profile. | |
| Suboptimal Formulation: The vehicle used to dissolve and administer this compound may not be appropriate, leading to poor solubility or precipitation. | - Ensure the peptide is fully dissolved in a biocompatible vehicle. Common solvents for peptides include sterile saline, phosphate-buffered saline (PBS), or DMSO followed by dilution in an aqueous buffer. - If using DMSO, be mindful of the final concentration, as high levels can be toxic. A final DMSO concentration of <5% is generally recommended for in vivo studies. | |
| Inconsistent Results | Variability in Animal Model: Differences in animal age, weight, sex, or disease severity can lead to variable responses. | - Standardize your animal model as much as possible.- Use a sufficient number of animals per group to ensure statistical power. |
| Improper Storage and Handling: this compound is a peptide and can be sensitive to degradation if not stored correctly. | - Store the lyophilized powder at -20°C as recommended.[2]- Reconstitute the peptide immediately before use and avoid repeated freeze-thaw cycles. If necessary, aliquot the reconstituted solution and store at -80°C. | |
| Observed Toxicity | Vehicle Toxicity: The solvent used to deliver the inhibitor may be causing adverse effects. | - Run a vehicle-only control group to assess the toxicity of the delivery vehicle itself.- If using DMSO, ensure the final concentration is as low as possible. |
| Off-Target Effects: Although selective for caspase-3, high concentrations may lead to inhibition of other caspases or unforeseen off-target effects. | - Perform a dose-response study to find the minimum effective dose.- Evaluate markers of toxicity in your experimental animals (e.g., weight loss, behavioral changes, organ damage). |
Experimental Protocols
Please note: The following protocols are generalized guidelines based on common practices for peptide inhibitors in vivo. It is crucial to optimize these protocols for your specific experimental model and conditions.
In Vivo Administration of this compound
1. Reconstitution of this compound:
-
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
To prepare a stock solution, reconstitute the peptide in a minimal amount of sterile DMSO (e.g., to 10 mM). Ensure the peptide is completely dissolved.
-
For in vivo administration, further dilute the DMSO stock solution with sterile PBS or saline to the desired final concentration. The final concentration of DMSO should ideally be below 5% to minimize toxicity.
-
Prepare fresh dilutions for each experiment and do not store diluted solutions for extended periods.
-
2. Administration in a Rodent Model (Example: Spinal Cord Injury):
-
Animal Model: Adult Sprague-Dawley rats (250-300g)
-
Dosage: A starting point for a dose-response study could be in the range of 1-10 mg/kg body weight. This is an estimation and should be optimized.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. Other routes like intravenous (i.v.) or direct intrathecal injection may be considered depending on the target tissue and desired pharmacokinetic profile.
-
Frequency: Administration immediately after the injury and then once or twice daily for a specified duration (e.g., 3-7 days). The frequency will depend on the half-life of the compound in vivo, which may need to be determined experimentally.
-
Control Groups:
-
Sham-operated group (surgery without injury).
-
Vehicle control group (injury + injection of the same volume of the vehicle used to dissolve this compound).
-
Injury group (no treatment).
-
-
Efficacy Assessment:
-
Histology: Assess the extent of tissue damage and apoptosis (e.g., using TUNEL staining) in the spinal cord at different time points post-injury.
-
Western Blot/ELISA: Measure the levels of cleaved caspase-3 and other apoptotic markers in tissue lysates.
-
Functional Outcome: Evaluate motor function recovery using standardized behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Caspase-3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Ac-DMQD-CHO degradation and storage issues
Welcome to the technical support center for Ac-DMQD-CHO, a selective and reversible inhibitor of caspase-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its storage, handling, and use.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary function?
This compound is a synthetic tetrapeptide with the amino acid sequence N-acetyl-Asp-Met-Gln-Asp-CHO. It acts as a potent and selective inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] By binding to the active site of caspase-3, this compound blocks its proteolytic activity, thereby inhibiting apoptosis.
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C.[2][3] Under these conditions, it is stable for at least four years.[2] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[4]
3. How do I reconstitute and prepare a stock solution of this compound?
This compound is soluble in water at a concentration of up to 1 mg/mL.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium.
Table 1: Reconstitution and Storage Summary
| Parameter | Recommendation |
| Storage (Lyophilized) | -20°C |
| Stability (Lyophilized) | ≥ 4 years[2] |
| Reconstitution Solvent | Water (up to 1 mg/mL)[2] or DMSO |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C |
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
Issue 1: Reduced or No Inhibitory Activity
If you observe lower than expected or no inhibition of caspase-3 activity, consider the following potential causes and solutions:
-
Improper Storage and Handling:
-
Problem: The compound may have degraded due to improper storage. Exposure to moisture and frequent freeze-thaw cycles can compromise its stability.[4]
-
Solution: Ensure the lyophilized powder is stored at -20°C in a desiccator.[4] When preparing to use it, allow the vial to warm to room temperature before opening to prevent condensation. Aliquot reconstituted solutions to avoid repeated freezing and thawing.[4]
-
-
Peptide Degradation:
-
Problem: Peptides, especially those with reactive functional groups like aldehydes, can be susceptible to degradation in aqueous solutions.[5][6] Potential degradation pathways include oxidation of the methionine residue and reactions of the C-terminal aldehyde group.
-
Solution: Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers.
-
-
Incorrect Concentration:
-
Problem: The final concentration of this compound in your assay may be too low to effectively inhibit caspase-3. The IC50 for caspase-3 is 39 nM, but higher concentrations may be needed in cellular assays depending on cell type and treatment conditions.[1]
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
-
Table 2: Troubleshooting Ineffective Inhibition
| Potential Cause | Recommended Action |
| Improper Storage | Store lyophilized powder at -20°C in a desiccator. Aliquot reconstituted solutions. |
| Peptide Degradation | Prepare fresh dilutions for each experiment. Minimize storage time in aqueous solutions. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration. |
| Assay Conditions | Ensure the pH and buffer composition of your assay are compatible with the inhibitor. |
Issue 2: Poor Solubility
-
Problem: You may experience difficulty dissolving this compound at the desired concentration.
-
Solution: While soluble in water up to 1 mg/mL, using a small amount of DMSO to first dissolve the peptide can aid in its solubilization before diluting to the final aqueous concentration.[2] Gentle vortexing or sonication can also help.
Issue 3: Off-Target Effects or Cellular Toxicity
-
Problem: At high concentrations, peptide inhibitors can sometimes exhibit off-target effects or cytotoxicity.
-
Solution: It is crucial to include proper controls in your experiments. This includes a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are due to the inhibitor and not the solvent. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 533.6 g/mol ), add 187.4 µL of DMSO.
-
Gently vortex to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: In Vitro Caspase-3 Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory activity of this compound using a fluorometric caspase-3 substrate.
-
Prepare Assay Buffer: A typical assay buffer may consist of 20 mM HEPES, 10% glycerol, and 2 mM DTT, pH 7.5.
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent to activate caspase-3. An untreated cell population should be used as a negative control.
-
Prepare Cell Lysates: After treatment, harvest the cells and prepare cell lysates according to your standard laboratory protocol.
-
Assay Plate Setup: In a 96-well plate, add your cell lysate to each well.
-
Add Inhibitor: Add varying concentrations of this compound (prepared by diluting the stock solution in assay buffer) to the appropriate wells. Include a vehicle control (assay buffer with the same concentration of DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to caspase-3.
-
Add Substrate: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage (slope of the fluorescence versus time curve). Compare the rates in the presence of this compound to the control to calculate the percent inhibition.
Visualizations
Caption: Caspase-3 activation and inhibition by this compound.
Caption: A typical workflow for studying caspase-3 inhibition.
References
Troubleshooting inconsistent results with Ac-DMQD-CHO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the caspase-3 inhibitor, Ac-DMQD-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, cell-permeable peptide inhibitor of caspase-3. Its structure (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartal-CHO) mimics the caspase-3 cleavage site, allowing it to bind to the active site of the enzyme and block its proteolytic activity. This inhibition reduces apoptosis, or programmed cell death, making it a valuable tool for studying apoptotic pathways and for its potential neuroprotective effects.[1][2]
Q2: How selective is this compound for caspase-3?
This compound is highly selective for caspase-3. However, like many peptide-based inhibitors, it can exhibit some off-target activity at higher concentrations. Its inhibitory potency (IC50) is significantly lower for caspase-3 compared to other caspases, indicating strong selectivity.
Table 1: Inhibitory Potency of this compound Against Various Caspases
| Caspase Target | IC50 Value (nM) | Selectivity vs. Caspase-3 |
| Caspase-3 | 39 | 1x |
| Caspase-1 | 148 | ~3.8x less potent |
| Caspase-8 | 1,100 | ~28.2x less potent |
| Data sourced from Cayman Chemical product information.[1] |
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintaining the inhibitor's stability and activity.
-
Storage of Lyophilized Powder: Store the solid form of this compound at -20°C for long-term stability (≥ 4 years).[1]
-
Reconstitution: To prepare a stock solution, reconstitute the powder in a suitable solvent like sterile water or DMSO.[1] For example, a common stock concentration is 1 mg/mL.
-
Storage of Stock Solution: Aliquot the reconstituted stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C for up to 1-2 months.[3] Protect solutions from light.
Apoptosis and Caspase-3 Activation
Understanding the role of caspase-3 is essential for designing experiments with this compound. Caspase-3 is an "executioner" caspase, meaning it is responsible for cleaving key cellular proteins, which ultimately leads to the morphological and biochemical hallmarks of apoptosis.
References
Validation & Comparative
A Comparative Guide to Caspase-3 Inhibitors: Ac-DMQD-CHO vs. Z-DEVD-FMK
Introduction
Caspase-3 is a critical executioner enzyme in the apoptotic pathway, a form of programmed cell death essential for tissue homeostasis and development.[1] Its activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) signals, leads to the systematic dismantling of the cell.[1][2] Given its central role, the specific inhibition of caspase-3 is a crucial technique for researchers studying apoptosis. Among the tools available, the peptide-based inhibitors Ac-DMQD-CHO and Z-DEVD-FMK are widely used. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate inhibitor for their needs.
Mechanism of Action and Core Differences
Both this compound and Z-DEVD-FMK are synthetic tetrapeptides that mimic the caspase-3 cleavage sequence, allowing them to bind to the enzyme's active site. However, their inhibitory mechanisms differ fundamentally due to their reactive groups.
-
This compound is a peptide aldehyde (-CHO) . The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase.[3] This reversibility can be advantageous in experiments where transient inhibition is desired.
-
Z-DEVD-FMK is a peptide fluoromethyl ketone (-FMK) . The FMK group forms an irreversible covalent bond with the caspase's active site cysteine, permanently inactivating the enzyme.[4][5][6] The N-terminal benzyloxycarbonyl (Z) group enhances its cell permeability, making it effective for in vitro and in vivo studies.[7]
Performance Comparison: Quantitative Data
The following table summarizes the key performance metrics for this compound and Z-DEVD-FMK based on published experimental data.
| Feature | This compound | Z-DEVD-FMK |
| Target | Caspase-3 | Caspase-3 |
| Inhibition Type | Reversible | Irreversible[4][5][8] |
| Potency (IC50 vs Caspase-3) | 39 nM [9][10] | 18 µM (18,000 nM) [4][5][11] |
| Specificity / Off-Target Effects | High: Selective for caspase-3 over caspase-1 (IC50 = 148 nM) and caspase-8 (IC50 = 1,100 nM).[10] | Moderate: Also inhibits other caspases including -6, -7, -8, and -10.[11][12] May also inhibit calpain.[13][14] |
| Cell Permeability | Yes | Yes, enhanced by 'Z' group.[4][6][7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Detailed Analysis
Potency
This compound exhibits significantly higher potency against caspase-3, with an IC50 value in the low nanomolar range (39 nM).[9][10] In contrast, Z-DEVD-FMK has a much higher IC50 of 18 µM, indicating that a substantially higher concentration is required to achieve the same level of inhibition.[4][11]
Specificity
This compound demonstrates superior specificity for caspase-3. It shows significantly less activity against other caspases, such as caspase-1 and caspase-8.[10] Z-DEVD-FMK, while widely used as a caspase-3 inhibitor, has been shown to potently inhibit other executioner and initiator caspases.[11][12] Furthermore, it can exhibit off-target effects by inhibiting other proteases like calpain, which could confound experimental results in studies of necrotic cell death.[13][14]
Reversibility and Experimental Implications
The choice between a reversible and an irreversible inhibitor is critical.
-
This compound (Reversible): Ideal for studies aiming to understand the immediate consequences of caspase-3 inhibition or for experiments where the system needs to recover enzymatic activity after the inhibitor is removed.
-
Z-DEVD-FMK (Irreversible): Suitable for experiments requiring complete and sustained shutdown of caspase-3 activity. Its irreversible nature ensures that once bound, the enzyme remains inactive for its lifespan, which is useful for endpoint assays or in vivo studies where sustained inhibition is necessary to observe a phenotype.[15]
Mandatory Visualizations
Signaling Pathway: Caspase-3 Activation
Caption: The central role of Caspase-3 in apoptosis signaling.
Experimental Workflow: Testing Inhibitor Efficacy
Caption: Workflow for evaluating a caspase-3 inhibitor's efficacy.
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
This protocol measures the direct enzymatic activity of caspase-3 in cell extracts.
Materials:
-
Cultured cells (treated and untreated)
-
Caspase Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT)[16]
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
This compound or Z-DEVD-FMK inhibitor
-
Black 96-well microplate
Procedure:
-
Induce Apoptosis: Treat cells with an apoptotic stimulus according to your experimental design. Include an untreated control group.
-
Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 million cells) and incubate on ice for 15-20 minutes.[16][17]
-
Clarify Lysate: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.[16] Collect the supernatant, which contains the cytosolic proteins.
-
Assay Setup: In a black 96-well plate, add 50 µg of protein lysate to each well. For inhibitor-treated samples, pre-incubate the lysate with this compound or Z-DEVD-FMK for 30 minutes at 37°C.[18]
-
Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC to a final concentration of 50 µM) to all wells to start the reaction.[19]
-
Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm for AMC).[20]
-
Analysis: Compare the fluorescence levels between the apoptotic sample, the inhibitor-treated sample, and the untreated control.
Protocol 2: Apoptosis Inhibition Assay by Flow Cytometry
This protocol assesses the ability of an inhibitor to prevent apoptosis in intact cells.
Materials:
-
Cultured cells
-
Apoptotic stimulus (e.g., Camptothecin)[6]
-
This compound or Z-DEVD-FMK inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) Staining Kit
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-incubate one set of cells with the caspase inhibitor (e.g., 20-50 µM Z-DEVD-FMK) for 30-60 minutes.[6][21]
-
Induce Apoptosis: Add the apoptotic stimulus to the inhibitor-treated cells and a positive control group (no inhibitor). Maintain a negative control group with no stimulus or inhibitor. Incubate for the desired time (e.g., 3-4 hours).[6]
-
Staining: Harvest all cells, including any floating cells. Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion and Recommendations
Both this compound and Z-DEVD-FMK are valuable tools for inhibiting caspase-3, but their distinct properties make them suitable for different applications.
-
Choose this compound when:
-
High specificity is paramount to avoid off-target effects.
-
The experiment requires a highly potent inhibitor.
-
Reversible inhibition is necessary to study dynamic cellular processes.
-
-
Choose Z-DEVD-FMK when:
Researchers should carefully consider the potency, specificity, and reversibility of each inhibitor in the context of their experimental questions to ensure the generation of clear and reliable data.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Z-DEVD-FMK (Caspase-3 Inhibitor) | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Z-DEVD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Z-Devd-fmk | C30H41FN4O12 | CID 16760394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Caspase-3 inhibitor Z-DEVD-FMK enhances retinal ganglion cell survival and vision restoration after rabbit traumatic optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mpbio.com [mpbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. researchgate.net [researchgate.net]
Choosing the Right Tool for Apoptosis Research: A Comparative Guide to Ac-DMQD-CHO and Pan-Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes, from embryonic development to the progression of diseases like cancer and neurodegenerative disorders. Central to the apoptotic process is a family of cysteine proteases known as caspases. The precise inhibition of these enzymes is a critical experimental technique for elucidating their roles in cell death pathways. This guide provides an objective comparison between the highly specific caspase-3 inhibitor, Ac-DMQD-CHO, and broad-spectrum pan-caspase inhibitors, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and pan-caspase inhibitors lies in their target specificity and mode of action.
This compound: The Specialist
This compound is a synthetic tetrapeptide aldehyde that acts as a selective inhibitor of caspase-3.[1] Caspase-3 is a key executioner caspase, responsible for cleaving a multitude of cellular proteins, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. The aldehyde group of this compound interacts with the active site cysteine of caspase-3, effectively blocking its proteolytic activity. Its specificity allows researchers to dissect the specific downstream roles of caspase-3 in the apoptotic cascade.
Pan-Caspase Inhibitors: The Generalist
Pan-caspase inhibitors, such as the widely used Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), are designed to inhibit a broad range of caspases.[2][3] These inhibitors typically feature a fluoromethylketone (FMK) moiety that allows them to irreversibly bind to the catalytic site of numerous caspases, including both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, -6, -7).[2][3] By targeting caspases at multiple points in the signaling cascade, pan-caspase inhibitors can be used to determine if a cellular process is caspase-dependent.[4]
Specificity and Selectivity: A Quantitative Comparison
The choice between a specific and a broad-spectrum inhibitor often depends on the experimental question. The following table summarizes the known specificity and inhibitory concentrations of this compound and the common pan-caspase inhibitor Z-VAD-FMK.
| Inhibitor | Target(s) | IC50 / Ki | Mode of Inhibition | Key Features |
| This compound | Primarily Caspase-3 | IC50: 39 nM for Caspase-3[1] | Reversible (Aldehyde) | Highly selective for a key executioner caspase.[1] |
| Z-VAD-FMK | Pan-caspase (except Caspase-2) | Potent inhibitor of human caspases-1, 3, 4, 5, 6, 7, 8, 9, 10[2][5] | Irreversible (FMK) | Broad-spectrum inhibition, useful for determining general caspase dependency.[2][3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.
Efficacy in Apoptosis Inhibition and Potential Off-Target Effects
Both this compound and pan-caspase inhibitors are effective at preventing apoptotic cell death. However, their differing specificities can lead to distinct biological outcomes and potential off-target effects.
This compound has been shown to reduce apoptosis and exhibit neuroprotective effects in models of spinal cord injury by specifically targeting caspase-3.[1][6] Its high selectivity minimizes the risk of interfering with other caspase-mediated processes not directly related to apoptosis, such as inflammation, which is primarily mediated by caspase-1.
Z-VAD-FMK , by its nature, will block apoptosis at a very early stage by inhibiting initiator caspases. This can be advantageous when the goal is to completely shut down the caspase cascade. However, this broad inhibition can also have confounding effects. For instance, Z-VAD-FMK can inhibit caspase-1, which is involved in inflammatory responses and pyroptosis.[2] There is also evidence that under certain conditions, Z-VAD-FMK can promote necroptosis, an alternative form of programmed cell death.[4]
Visualizing the Mechanisms of Action
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the caspase signaling pathway and the specificity of each inhibitor type.
Caption: Apoptosis signaling pathways and inhibitor targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Therapeutic efficacy of this compound, a caspase 3 inhibitor, for rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
a selective inhibitor for caspase-3 over caspase-1 and caspase-8
For researchers, scientists, and drug development professionals, the selective inhibition of caspase-3, a key executioner in the apoptotic cascade, is of paramount importance. This guide provides an objective comparison of prominent caspase-3 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate tool for your research.
Performance Comparison of Caspase-3 Inhibitors
The ideal caspase-3 inhibitor combines high potency with stringent selectivity, minimizing off-target effects on other caspases, such as the inflammatory caspase-1 and the initiator caspase-8. This section compares the inhibitory activities of several widely used and novel caspase-3 inhibitors. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized from peer-reviewed studies. Lower values indicate greater potency.
| Inhibitor | Target Caspase | Ki (nM) | IC50 (nM) | Selectivity over Caspase-1 | Selectivity over Caspase-8 | Reference |
| Ac-DEVD-CHO | Caspase-3 | 0.23 | 4.19 | ~43,000-fold | ~4-fold | [1] |
| Caspase-7 | 1.6 | - | [1] | |||
| Caspase-8 | 0.92 | - | [2] | |||
| Z-DEVD-FMK | Caspase-3 | - | 18,000 | Potent inhibitor, but quantitative selectivity data varies. Also inhibits caspases-6, -7, -8, and -10. | [3][4][5] | |
| Ac-DNLD-CHO | Caspase-3 | 0.68 | 9.89 | >294-fold | >294-fold | |
| Caspase-7 | 55.7 | 245 | ||||
| Caspase-8 | >200 | >1000 | ||||
| Caspase-9 | >200 | >1000 | ||||
| M826 | Caspase-3 | - | 5 | Highly selective. | Highly selective. | [6] |
Key Observations:
-
Ac-DEVD-CHO is a potent inhibitor of caspase-3 and -7 but shows significantly less selectivity against caspase-8.[1][2]
-
Z-DEVD-FMK is a widely used, irreversible inhibitor of caspase-3, though it also demonstrates activity against other executioner and initiator caspases.[4]
-
Ac-DNLD-CHO emerges as a highly selective and potent inhibitor for caspase-3, with markedly lower affinity for caspases-7, -8, and -9.
-
M826 is a potent, non-peptide, reversible inhibitor with high selectivity for caspase-3.[6]
Signaling Pathways in Apoptosis
The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. Understanding these pathways is critical for contextualizing the role of caspase-3 and the impact of its inhibition.
Caption: Overview of apoptotic and inflammatory signaling pathways.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust experimental design. The following is a generalized protocol for a fluorometric caspase activity assay, a common method for quantifying enzyme inhibition.
Fluorometric Caspase Activity Assay
This assay measures the cleavage of a fluorogenic substrate specific to the caspase of interest. The release of the fluorescent molecule is proportional to the caspase activity.
Materials:
-
Recombinant human caspases (caspase-1, -3, -8)
-
Caspase inhibitors (e.g., Ac-DEVD-CHO, Z-DEVD-FMK)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-YVAD-AMC for caspase-1, Ac-IETD-AMC for caspase-8)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the caspase inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the recombinant caspase enzyme to the assay buffer. Then, add the various concentrations of the inhibitor or a vehicle control. Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Fluorometric Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360-400 nm excitation and 460-505 nm emission for AMC-based substrates). Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for enzyme inhibition.
-
Caption: Workflow for determining the potency and selectivity of caspase inhibitors.
Conclusion
The choice of a caspase-3 inhibitor should be guided by the specific requirements of the experiment. For applications demanding the highest selectivity to dissect the specific roles of caspase-3, inhibitors like Ac-DNLD-CHO and M826 present compelling options. For broader inhibition of executioner caspases or when using a well-characterized but less selective tool is acceptable, Ac-DEVD-CHO and Z-DEVD-FMK remain relevant. It is imperative for researchers to consider the full selectivity profile of an inhibitor to ensure the accurate interpretation of their experimental results. This guide serves as a starting point for making an informed decision in the pursuit of understanding the intricate mechanisms of apoptosis.
References
- 1. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Z-DEVD-FMK (Caspase-3 Inhibitor) | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Ac-DMQD-CHO and Novel Caspase-3 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the established caspase-3 inhibitor Ac-DMQD-CHO with recently developed novel inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their apoptosis research. This document synthesizes performance data from various studies, details experimental methodologies, and visualizes key pathways and workflows to facilitate an informed decision-making process.
Introduction to Caspase-3 Inhibition
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, making it a critical target for therapeutic intervention in diseases characterized by excessive cell death, such as neurodegenerative disorders. The development of potent and selective caspase-3 inhibitors is therefore of significant interest. This compound is a well-characterized tetrapeptide aldehyde inhibitor of caspase-3. However, the field is rapidly advancing with the discovery of novel, often non-peptidic, inhibitors that may offer improved efficacy, selectivity, and cell permeability. This guide provides an objective comparison of this compound with a selection of these novel agents.
Performance Data: A Head-to-Head Comparison
The following table summarizes the inhibitory potency (IC50) and selectivity of this compound against a panel of caspases, alongside data for the novel non-peptide inhibitor M826 and representative isatin sulfonamide compounds. Lower IC50 values indicate higher potency.
| Inhibitor | Type | Caspase-3 IC50 (nM) | Caspase-1 IC50 (nM) | Caspase-6 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) | Selectivity Notes |
| This compound | Peptide Aldehyde | 39[1] | >200[2] | - | >200[2] | >200[2] | Highly selective for caspase-3. |
| M826 | Non-peptide | 5[3] | - | - | 10[4] | - | Potent inhibitor of caspase-3 and -7.[4] |
| Isatin Sulfonamide Analog 38 | Non-peptide | 5.6[5] | >10,000[5] | - | 6.1[5] | >10,000[5] | High potency and selectivity for caspase-3 and -7.[5] |
| Isatin Sulfonamide Analog 40 | Non-peptide | 4.5[5] | >10,000[5] | - | 3.8[5] | >10,000[5] | High potency and selectivity for caspase-3 and -7.[5] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for two key assays used to characterize caspase-3 inhibitors.
Caspase-3 Fluorometric Activity Assay
This assay quantifies the enzymatic activity of caspase-3 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Cell lysate containing active caspase-3 or purified recombinant caspase-3.
-
Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100, 1 mM DTT, protease inhibitor cocktail).
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT).
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO).
-
Test inhibitors (e.g., this compound, M826) at various concentrations.
-
96-well black microplate.
-
Fluorometric microplate reader with excitation at 380-400 nm and emission at 460-505 nm.
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your cell line of choice using a known stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-old Lysis Buffer (e.g., 1 x 10^6 cells per 50 µL).[6][7]
-
Incubate on ice for 15-20 minutes.[8]
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein) or purified caspase-3.
-
5 µL of the test inhibitor at the desired concentration (or vehicle control).
-
Incubate for 10-15 minutes at room temperature.
-
-
Prepare the reaction mix by combining 50 µL of 2X Reaction Buffer with 5 µL of 1 mM Ac-DEVD-AMC substrate per reaction.[7]
-
-
Initiate and Measure the Reaction:
-
Add 55 µL of the reaction mix to each well to start the reaction.
-
Immediately place the plate in the fluorometric reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytoprotective effects of caspase inhibitors.
Materials:
-
Cells plated in a 96-well plate.
-
Test inhibitors.
-
Apoptosis-inducing agent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the caspase inhibitor for 1-2 hours.
-
Induce apoptosis by adding the desired stimulus (e.g., staurosporine, TNF-α). Include untreated and vehicle-treated controls.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Express the results as a percentage of the viability of the untreated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration to evaluate its protective effect.
-
Visualizing the Landscape of Caspase-3 Inhibition
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The apoptotic signaling cascade, highlighting the central role of Caspase-3.
Caption: A typical experimental workflow for evaluating caspase-3 inhibitors.
Conclusion
The landscape of caspase-3 inhibitors is evolving, with novel non-peptide inhibitors like M826 and isatin sulfonamides demonstrating high potency and selectivity, in some cases rivaling or exceeding that of the established peptide-based inhibitor this compound. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency, selectivity profile, and cell permeability. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make an informed decision and to design robust experiments for the investigation of apoptosis and related cellular processes.
References
- 1. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective effects of M826, a reversible caspase-3 inhibitor, in the rat malonate model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-DMQD-CHO
For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Ac-DMQD-CHO, a selective caspase-3 inhibitor. Designed for researchers, scientists, and drug development professionals, this guide aims to be your preferred resource for ensuring laboratory safety and procedural accuracy when working with this peptide aldehyde.
This compound is a potent research tool, and adherence to strict safety and handling protocols is paramount to protect personnel and maintain experimental integrity. This guide provides a clear, step-by-step framework for its safe use, from initial handling to final disposal.
Personal Protective Equipment (PPE) for Handling this compound
While the Safety Data Sheet (SDS) for this compound does not specify quantitative exposure limits, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE based on the potential hazards associated with this compound, which is often supplied as a trifluoroacetate salt and dissolved in organic solvents like DMSO.
| PPE Component | Specification/Standard | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides splash protection against the peptide and solvents like DMSO. Nitrile offers good resistance to weak acids (such as residual trifluoroacetic acid) and many organic solvents.[1][2] For prolonged contact or when handling bulk quantities, consider double-gloving or using thicker, chemical-resistant gloves. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or safety goggles. | Protects against splashes of the chemical solution that could cause eye irritation. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | If there is a risk of aerosolization or if handling large quantities in a poorly ventilated area, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Experimentation
Proper handling and storage are critical to ensure the stability and efficacy of this compound.
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized peptide at -20°C for long-term stability.
-
Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
Preparation of Stock Solution:
A common solvent for peptide inhibitors like this compound is dimethyl sulfoxide (DMSO). The following is a general protocol for preparing a stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage of Stock Solution: Store the aliquots at -20°C or -80°C.
Experimental Protocol: Inhibition of Apoptosis Assay
This compound is frequently used to study the role of caspase-3 in apoptosis. The following is a detailed methodology for a typical in vitro apoptosis inhibition experiment using the Annexin V-FITC assay.
Objective: To determine the ability of this compound to inhibit apoptosis in a cell line.
Materials:
-
Adherent or suspension cells
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Pre-treatment with Inhibitor: Add varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Incubate for 1-2 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to all wells except the negative control.
-
Incubation: Incubate the cells for a predetermined time, sufficient to induce apoptosis (e.g., 4-24 hours).
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to centrifuge tubes.
-
Adherent cells: Collect the culture medium (which may contain detached apoptotic cells), wash the cells with PBS, and then detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution. Combine with the collected medium.
-
-
Staining:
-
Centrifuge the cell suspensions and wash the cell pellets with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the inhibitory effect of this compound on apoptosis.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Unused this compound: Unused or expired solid this compound and its solutions should be disposed of as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container and disposed of according to institutional protocols.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of apoptosis inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
